molecular formula C15H23Cl B1632720 1-Chloro-9-phenylnonane

1-Chloro-9-phenylnonane

Cat. No.: B1632720
M. Wt: 238.79 g/mol
InChI Key: KFJDHWCTDWNJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-9-phenylnonane is a useful research compound. Its molecular formula is C15H23Cl and its molecular weight is 238.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H23Cl

Molecular Weight

238.79 g/mol

IUPAC Name

9-chlorononylbenzene

InChI

InChI=1S/C15H23Cl/c16-14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6,8-9,12-13H,1-5,7,10-11,14H2

InChI Key

KFJDHWCTDWNJTP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCCCCCCCCl

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCCl

Origin of Product

United States

Foundational & Exploratory

Boiling point and density data for 1-Chloro-9-phenylnonane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties and Synthesis of 1-Chloro-9-phenylnonane.

Part 1: Executive Summary

This compound (CAS: 27175-81-1) is a specialized long-chain alkyl aryl halide utilized primarily as a hydrophobic linker and intermediate in the synthesis of liquid crystals, surfactants, and complex pharmaceutical scaffolds. Its structure—a nine-carbon alkyl chain terminated by a phenyl group on one end and a reactive chlorine on the other—provides a unique balance of lipophilicity and reactivity.

This guide consolidates verified physical property data and outlines a rigorous, field-validated protocol for its synthesis and purification. The methodologies described prioritize high purity and safety, leveraging the compound's specific volatility and density characteristics.

Part 2: Physical Properties & Characterization

The following data has been aggregated from technical databases and chemical safety literature. The high boiling point necessitates vacuum manipulation to prevent thermal decomposition during purification.

Table 1: Physicochemical Specifications
PropertyValueCondition / Note
Molecular Formula

Molecular Weight 238.80 g/mol
Boiling Point 110–112 °C @ 0.2 mmHg (Vacuum)
Atmospheric B.P. ~324 °C (Extrapolated)Theoretical value; do not attempt atm distillation.
Density 1.026 g/cm³ @ 25 °C
Refractive Index (

)
1.5028Standard reference
Appearance Colorless to pale yellow liquidViscous oil
Solubility Immiscible in water; Soluble in DCM, THF, TolueneLipophilic character

Critical Insight: The density (1.026 g/cm³) is marginally higher than water, which is atypical for simple alkyl benzenes (usually < 0.9 g/cm³) but characteristic of long-chain alkyl chlorides. This impacts phase separation protocols; the organic layer will be the bottom layer in aqueous washes unless a lighter co-solvent (e.g., ether) is used.

Part 3: Experimental Methodologies

Synthesis Protocol: Deoxychlorination of 9-Phenyl-1-nonanol

The most robust route to high-purity this compound avoids Friedel-Crafts alkylation (which suffers from poly-alkylation and isomer issues) and instead utilizes the nucleophilic substitution of the corresponding alcohol.

Reagents:

  • Substrate: 9-Phenyl-1-nonanol (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.2 equiv)
    
  • Catalyst: Dimethylformamide (DMF) (catalytic drops)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, addition funnel, and an inert gas (Argon/Nitrogen) inlet. The off-gas line must be routed through a caustic scrubber (

    
     trap) to neutralize 
    
    
    
    and
    
    
    byproducts.
  • Dissolution: Dissolve 9-Phenyl-1-nonanol in anhydrous DCM (approx. 5 mL per gram of substrate). Add catalytic DMF (activates the

    
     via the Vilsmeier-Haack intermediate).
    
  • Addition: Cool the system to 0°C. Add

    
     dropwise over 30 minutes. The reaction is exothermic.[1]
    
  • Reaction: Allow the mixture to warm to room temperature, then reflux gently for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS until the starting alcohol is consumed.

  • Quench & Workup: Cool to room temperature. Carefully quench with saturated

    
     solution.
    
    • Note on Density: In DCM, the product layer is the bottom layer. If using Ether/Hexane, it may invert.

  • Purification: Dry the organic phase over

    
    , filter, and concentrate in vacuo.
    
Purification: High-Vacuum Distillation

Due to the high molecular weight, simple evaporation is insufficient for research-grade purity.

  • Equipment: Short-path distillation head or Kugelrohr apparatus.

  • Vacuum Requirement: High vacuum pump (< 1 mmHg) is mandatory.

  • Target Fraction: Collect the fraction boiling at 110–112 °C under 0.2 mmHg pressure.

  • Storage: Store under inert atmosphere at 2–8 °C to prevent hydrolysis or oxidation.

Part 4: Process Visualization

The following diagram illustrates the logical flow of the synthesis and purification process, highlighting critical control points (CCPs).

G Start Starting Material: 9-Phenyl-1-nonanol Reaction Reaction: SOCl2 + cat. DMF (Reflux, 2-4 hrs) Start->Reaction Deoxychlorination Quench Quench & Separation: Sat. NaHCO3 Wash (Product in Organic Phase) Reaction->Quench Complete Conversion Waste Gaseous Waste: SO2 + HCl (To Scrubber) Reaction->Waste Crude Crude Intermediate: Contains SO2, HCl residues Quench->Crude Phase Sep & Drying Distillation High-Vacuum Distillation: 0.2 mmHg @ 110-112°C Crude->Distillation Thermal Separation Final Pure Product: This compound (>98% Purity) Distillation->Final Fraction Collection

Caption: Workflow for the conversion of 9-phenyl-1-nonanol to this compound, emphasizing the critical vacuum distillation step required by the compound's boiling point.

Part 5: Applications & Safety

Research Applications:

  • Linker Chemistry: Used to tether phenyl groups to functional cores in drug discovery (e.g., PROTACs).

  • Surface Modification: The chloro-terminus allows for

    
     displacement by amines, thiols, or azides to create self-assembled monolayers (SAMs) on gold or silica.
    

Safety Considerations:

  • Skin/Eye Irritant: Like most alkyl halides, it is a skin irritant and potential sensitizer. Wear nitrile gloves.[2]

  • Thermal Stability: Do not heat above 150°C at atmospheric pressure; decomposition may release

    
     gas.
    

References

  • ChemBK. this compound Physical Properties and Safety Data. [Link]

  • PubChem. Compound Summary for this compound (CID 520293). [Link]

Sources

Navigating the Carbon Landscape: An In-depth Technical Guide to the 13C NMR Spectrum of 1-Chloro-9-phenylnonane

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-Chloro-9-phenylnonane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of 13C NMR for the structural elucidation of this bifunctional molecule. We will explore the predictive analysis of the carbon environment, detail experimental best practices for data acquisition, and present a thorough interpretation of the spectral data.

Introduction: The Power of 13C NMR in Structural Analysis

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides direct insight into the carbon skeleton of organic molecules.[1] Unlike 1H NMR, which focuses on protons, 13C NMR allows for the direct observation of the carbon framework, revealing the number of non-equivalent carbon atoms and offering clues about their chemical environment.[2][3] In proton-decoupled 13C NMR spectra, each chemically distinct carbon atom typically appears as a single sharp signal, simplifying spectral interpretation.[4] This guide will leverage these principles to dissect the molecular structure of this compound.

The subject of our analysis, this compound, possesses a nine-carbon aliphatic chain flanked by two distinct functional groups: a terminal chlorine atom and a terminal phenyl group. This structure presents an interesting case for 13C NMR analysis, as the electron-withdrawing nature of the chlorine atom and the anisotropic effects of the phenyl ring will induce characteristic shifts in the resonance frequencies of the nearby carbon atoms. Understanding these substituent effects is paramount to accurately assigning each peak in the spectrum to its corresponding carbon atom in the molecule.

Predicting the 13C NMR Spectrum of this compound

The this compound molecule has 15 carbon atoms in total (9 in the alkyl chain and 6 in the phenyl ring). Due to the lack of internal symmetry, we expect to observe a distinct signal for each of these 15 carbons in the proton-decoupled 13C NMR spectrum.[5] The chemical shift of each carbon is influenced by its hybridization and the electronic environment created by neighboring atoms and functional groups.

The Aliphatic Chain: A Tale of Two Ends

The nine carbons of the nonane chain will resonate in the aliphatic region of the spectrum. The chemical shifts can be predicted by considering the base value for a long-chain alkane and then applying corrections for the substituent effects of the chlorine atom and the phenyl group.

  • The Chloro-Substituted Terminus (C1-C4): The highly electronegative chlorine atom will deshield the adjacent carbon (C1), causing it to resonate at a significantly downfield (higher ppm) value compared to a typical terminal methyl group. This deshielding effect diminishes with distance from the chlorine atom. We can predict the chemical shifts for the first few carbons as follows:

    • C1 (α-carbon): Directly attached to the chlorine, this carbon will experience the strongest deshielding effect. The typical chemical shift for a carbon in a C-Cl bond is in the range of 40-45 ppm.[6]

    • C2 (β-carbon): The effect of the chlorine atom extends to the β-carbon, causing a downfield shift, though less pronounced than for C1.

    • C3 (γ-carbon): A smaller deshielding effect is expected for the γ-carbon.

    • C4 and beyond: The influence of the chlorine atom becomes negligible beyond the γ-position, and the chemical shifts will approach those of a standard long-chain alkane.

  • The Phenyl-Substituted Terminus (C6-C9): The phenyl group also influences the chemical shifts of the adjacent alkyl carbons.

    • C9 (α' to phenyl): This benzylic carbon will be deshielded and typically resonates in the range of 40-55 ppm.[7]

    • C8 (β' to phenyl): The β'-carbon will also experience a downfield shift.

    • C7 and C6: As we move away from the phenyl group, the chemical shifts will increasingly resemble those of the internal methylene carbons of an alkane.

  • The Central Methylene Carbons (C5): The carbons in the middle of the chain (around C5) are least affected by the terminal substituents and are expected to resonate in the typical range for internal methylene groups in a long-chain alkane (around 29-30 ppm).

The Aromatic Core: The Phenyl Group

The six carbons of the phenyl ring will resonate in the aromatic region of the spectrum, typically between 110 and 150 ppm.[6][8] The attachment of the nonyl chain breaks the symmetry of the phenyl ring, leading to four distinct signals for the six aromatic carbons:

  • C1' (ipso-carbon): The carbon directly attached to the alkyl chain (C9). This quaternary carbon is often weaker in intensity and its chemical shift is influenced by the alkyl substituent.[7]

  • C2' and C6' (ortho-carbons): These two carbons are equivalent due to free rotation around the C9-C1' bond and will produce a single signal.

  • C3' and C5' (meta-carbons): Similarly, these two carbons are equivalent and will give rise to one signal.

  • C4' (para-carbon): This carbon is unique and will have its own distinct signal.

The following table summarizes the predicted chemical shifts for each carbon atom in this compound.

Carbon AtomPredicted Chemical Shift (ppm)Rationale
C145-50α-effect of Chlorine
C232-36β-effect of Chlorine
C326-30γ-effect of Chlorine
C429-32Internal Methylene
C529-32Internal Methylene
C629-32Internal Methylene
C731-34β'-effect of Phenyl
C835-39α'-effect of Phenyl
C935-39Benzylic Carbon
C1'142-145Ipso-Aromatic Carbon
C2', C6'128-131Ortho-Aromatic Carbons
C3', C5'128-131Meta-Aromatic Carbons
C4'125-128Para-Aromatic Carbon

Note: These are estimated values and the actual experimental values may vary slightly depending on the solvent and other experimental conditions.[9]

Experimental Protocol for 13C NMR Spectrum Acquisition

To obtain a high-quality 13C NMR spectrum of this compound, meticulous sample preparation and careful selection of acquisition parameters are crucial.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that could complicate spectral interpretation.

  • Solvent Selection: A deuterated solvent that completely dissolves the sample is required. Deuterated chloroform (CDCl3) is a common and suitable choice for non-polar to moderately polar organic compounds.

  • Concentration: For 13C NMR, a relatively high concentration is desirable due to the low natural abundance of the 13C isotope (~1.1%).[10] A concentration of 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended for a good signal-to-noise ratio within a reasonable acquisition time.[11]

  • Filtration: To remove any particulate matter that can degrade the magnetic field homogeneity and lead to broadened spectral lines, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

NMR Instrument Parameters

The following is a representative set of parameters for acquiring a proton-decoupled 13C NMR spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz).

ParameterRecommended SettingRationale
Pulse Program Standard 1D 13C with proton decouplingTo obtain a simple spectrum with single lines for each carbon.
Acquisition Time (at) 1-2 secondsTo allow for adequate decay of the FID and good digital resolution.
Relaxation Delay (d1) 2-5 secondsTo allow for full relaxation of the carbon nuclei, especially quaternary carbons, for more accurate integration (though not strictly quantitative in standard 13C NMR).
Number of Scans (ns) 1024 or higherA sufficient number of scans is needed to achieve a good signal-to-noise ratio due to the low sensitivity of 13C NMR.
Spectral Width (sw) 0-220 ppmTo encompass the full range of expected 13C chemical shifts.[2]
Temperature 298 K (25 °C)Standard ambient temperature for routine analysis.

Visualizing the Molecular Structure and Spectral Relationships

The following diagrams illustrate the structure of this compound and the expected grouping of signals in its 13C NMR spectrum.

Caption: Molecular structure of this compound with carbon numbering.

G cluster_aliphatic Aliphatic Region (25-50 ppm) cluster_aromatic Aromatic Region (125-145 ppm) C1 C1 (~45-50 ppm) C2 C2 (~32-36 ppm) C1->C2 C3 C3 (~26-30 ppm) C2->C3 C4_C6 C4, C5, C6 (~29-32 ppm) C3->C4_C6 C7 C7 (~31-34 ppm) C4_C6->C7 C8_C9 C8, C9 (~35-39 ppm) C7->C8_C9 C1p C1' (~142-145 ppm) C8_C9->C1p C2p_C6p C2', C6' (~128-131 ppm) C1p->C2p_C6p C3p_C5p C3', C5' (~128-131 ppm) C1p->C3p_C5p C4p C4' (~125-128 ppm) C1p->C4p

Caption: Predicted grouping of signals in the 13C NMR spectrum of this compound.

Conclusion and Future Perspectives

The 13C NMR spectrum of this compound provides a wealth of information that, when properly analyzed, confirms the carbon framework of the molecule. By understanding the predictable effects of the chloro and phenyl substituents on the chemical shifts of the nonane chain and the aromatic ring, a confident assignment of all 15 carbon signals is achievable. This guide has provided a theoretical framework for this analysis, along with a practical protocol for acquiring high-quality spectral data. For unequivocal assignment, advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) could be employed to differentiate between CH, CH2, and CH3 groups, and 2D NMR experiments like HSQC and HMBC would definitively correlate the carbon signals with their attached protons.[1] The principles and methodologies outlined herein serve as a robust foundation for the structural characterization of this and other similarly complex organic molecules.

References

  • Wikipedia. Carbon-13 nuclear magnetic resonance. [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]

  • University of Regensburg. Chemical shifts. [Link]

  • ACS Publications. Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • University of Massachusetts Lowell. 13C-NMR. [Link]

  • Slideshare. C-13 NMR Spectroscopy. [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

  • Chemistry LibreTexts. 6.8: Principles of ¹³C NMR Spectroscopy. [Link]

  • ACS Publications. Predicting 13C NMR Spectra by DFT Calculations. [Link]

  • ResearchGate. 13C-NMR spectra of organomagnesium compounds, alkylmagnesium derivatives. [Link]

  • OpenOChem Learn. Primer on ¹³C NMR Spectroscopy. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • NPTEL. 13C NMR spectroscopy. [Link]

  • Chemguide. interpreting C-13 NMR spectra. [Link]

  • University of Leeds. NMR Sample Preparation. [Link]

  • PubChem. This compound. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

Sources

Comparative Technical Guide: 1-Chloro-9-phenylnonane vs. 1-Bromo-9-phenylnonane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of small molecule drugs and advanced materials, the choice between a chloro- and a bromo-alkyl linker is rarely arbitrary. While 1-Chloro-9-phenylnonane and 1-Bromo-9-phenylnonane share an identical hydrophobic scaffold—a nine-carbon alkyl chain terminated by a phenyl ring—their utility diverges sharply at the reaction flask.

The Chloro- derivative serves as a stable, cost-effective building block, often requiring activation (e.g., Finkelstein iodination) or harsh conditions to react. In contrast, the Bromo- derivative acts as a "hot" electrophile, offering accelerated kinetics for


 substitutions, making it the superior choice for delicate coupling reactions in late-stage functionalization or the synthesis of PROTAC linkers where yield and mild conditions are paramount.

This guide dissects the physicochemical and mechanistic differences between these two halides, providing validated synthetic protocols and decision-making frameworks for their application.

Molecular Architecture & Physicochemical Properties

The fundamental difference lies in the carbon-halogen bond.[1] The C-Br bond is longer and weaker than the C-Cl bond, resulting in a lower bond dissociation energy (BDE) and a more stable leaving group.

Table 1: Comparative Properties

PropertyThis compound1-Bromo-9-phenylnonane
CAS Number 27175-81-1 Not Widely Listed (See Synthesis)
Molecular Formula


Molecular Weight 238.80 g/mol 283.25 g/mol
Physical State Colorless LiquidColorless to Pale Yellow Liquid
Boiling Point ~110–112°C (0.2 mmHg)~125–130°C (0.2 mmHg) [Est.]
Density 1.026 g/cm³~1.18 g/cm³ [Est.]
C–X Bond Length 1.78 Å1.93 Å
C–X Bond Energy ~81 kcal/mol~68 kcal/mol
LogP (Est.) ~6.8~7.1

Analyst Note: The specific CAS for the bromo- derivative is often not indexed in general catalogs, as it is frequently synthesized in situ or on-demand from the alcohol. However, it is a known intermediate in the synthesis of ω-phenyl fatty acids.

Mechanistic Divergence: The "Halogen Switch"

The choice between Cl and Br dictates the reaction pathway and energy requirements.

Leaving Group Ability & Kinetics

In nucleophilic substitution (


) reactions, the reaction rate depends heavily on the leaving group's ability to stabilize negative charge.
  • Bromide (

    
    ):  The conjugate acid is HBr (
    
    
    
    ). The ion is large, polarizable ("soft"), and stable, making it an excellent leaving group.
  • Chloride (

    
    ):  The conjugate acid is HCl (
    
    
    
    ). It is a poorer leaving group than bromide, often requiring elevated temperatures or polar aprotic solvents (DMF, DMSO) to drive substitutions with weak nucleophiles.
The Finkelstein Logic

If you possess the Chloro- derivative but require the reactivity of the Bromo- or Iodo- species, you must employ a Finkelstein reaction.[2]

  • Reaction:

    
    
    
  • Driver: The precipitation of NaCl drives the equilibrium.[2]

  • Application: this compound is frequently converted to the iodide in situ before reacting with amines or azides to avoid the slow kinetics of the direct displacement.

Reactivity Landscape Visualization

ReactivityLandscape Alcohol 9-Phenyl-1-nonanol Chloro This compound (Stable, Slow SN2) Alcohol->Chloro SOCl2 Bromo 1-Bromo-9-phenylnonane (Reactive, Fast SN2) Alcohol->Bromo PBr3 or CBr4/PPh3 Iodo 1-Iodo-9-phenylnonane (Hyper-Reactive) Chloro->Iodo NaI (Finkelstein) Product Functionalized Product (e.g., Azide, Amine) Chloro->Product High Temp / Strong Nuc Bromo->Product Mild Cond / Weak Nuc Iodo->Product Rapid Substitution

Figure 1: Reactivity landscape showing the central role of the Bromo- derivative as the optimal balance between stability and reactivity.

Synthetic Utility & Protocols

Since 1-Bromo-9-phenylnonane is less commercially available than the chloride, its synthesis is a critical skill. Two validated protocols are provided below.

Protocol A: Appel Reaction (High Yield, Mild Conditions)

Best for small-scale, high-purity synthesis where acid sensitivity is a concern.

Reagents: 9-Phenyl-1-nonanol (1.0 eq), Carbon Tetrabromide (


, 1.1 eq), Triphenylphosphine (

, 1.1 eq), Dichloromethane (DCM).
  • Setup: Dissolve 9-phenyl-1-nonanol (e.g., 1.0 g) and

    
     in anhydrous DCM (10 mL) under nitrogen atmosphere at 0°C.
    
  • Addition: Slowly add

    
     dissolved in DCM dropwise over 15 minutes. The solution may turn slightly yellow.
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (Hexane/EtOAc) for disappearance of alcohol.

  • Workup: Concentrate the solvent in vacuo.

  • Purification: The byproduct is triphenylphosphine oxide (solid). Triturate with hexane/ether to precipitate the oxide, filter, and purify the filtrate via silica gel flash chromatography (100% Hexanes).

  • Yield: Typically 88–92%.[3]

Protocol B: HBr Reflux (Scalable, Cost-Effective)

Best for multi-gram scale where the substrate tolerates strong acid.

Reagents: 9-Phenyl-1-nonanol, 48% Aqueous HBr, Conc.


.
  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 9-phenyl-1-nonanol (18.4 g, 84 mmol) with 48% aq. HBr (25 mL).

  • Catalysis: Cautiously add conc.

    
     (4.6 mL) dropwise.
    
  • Reaction: Reflux the mixture (oil bath ~110°C) for 3–5 hours.

  • Workup: Cool to room temperature. Pour onto ice water. Extract with DCM or Diethyl Ether (3x).

  • Wash: Wash combined organics with saturated

    
     (to neutralize acid), then Brine. Dry over 
    
    
    
    .[4]
  • Purification: Vacuum distillation or silica plug.

  • Yield: ~83%.

Protocol C: Comparative Substitution (Azide Displacement)

Demonstrating the kinetic advantage of the Bromo- derivative.

Reaction:



ParameterThis compound1-Bromo-9-phenylnonane
Solvent DMF or DMSO (Required)DMF, MeCN, or Acetone
Temperature 80–100°CRoom Temp to 50°C
Time 12–24 Hours2–6 Hours
Catalyst Often requires NaI (0.1 eq)None required

Applications in Drug Discovery & Materials

Hydrophobic Linkers in PROTACs

The 9-carbon phenyl chain is an ideal "spacer" in Proteolysis Targeting Chimeras (PROTACs). It provides:

  • Length: ~12-14 Å span, suitable for bridging E3 ligase and Target Protein.

  • Lipophilicity: The phenyl ring and alkyl chain increase cell permeability (LogP boost).

  • 
    -Stacking:  The terminal phenyl group can engage in 
    
    
    
    interactions with aromatic residues in the protein binding pocket, potentially improving affinity.
Liquid Crystals

Phenyl-alkyl halides are classic mesogens . The rigid phenyl core coupled with the flexible nonyl tail induces smectic or nematic phases when polymerized or coupled to other aromatic cores. The Bromo- derivative is preferred here for its ability to undergo clean coupling (e.g., Sonogashira or Suzuki) to extend the rigid core without side reactions.

Safety & Handling

  • Lachrymators: Benzyl halides are severe lachrymators. While 9-phenylnonyl halides have the halogen far from the ring, they should still be treated as potential irritants.

  • Stability:

    • Chloro-: Highly stable.[5] Can be stored at room temperature indefinitely.

    • Bromo-: Light sensitive. Store in amber vials at 4°C. Over time, may turn brown due to liberation of

      
       or HBr; stabilize with Copper turnings if storing for long periods.
      
  • Azide Hazards: When reacting these halides with Sodium Azide (

    
    ), never use halogenated solvents (DCM, Chloroform) as this can form explosive di-azidomethane. Use DMF or DMSO.
    

References

  • Synthesis of 1-Bromo-9-phenylnonane (Appel Reaction): Carballeira, N. M., et al. "First Total Synthesis of ω-Phenyl Δ6 Fatty Acids and their Leishmanicidal and Anticancer Properties."[3] Current Topics in Medicinal Chemistry, 2019.

  • Synthesis of 1-Bromo-9-phenylnonane (HBr Method): Gomez, A. M., et al. "Enantioselective Total Synthesis of Irniine and Bgugaine." Heterocycles, 1996, Vol 43.[6]

  • General Reactivity of Alkyl Halides: "Nucleophilic Substitution." Chemistry LibreTexts.

  • Physical Properties of this compound: PubChem Compound Summary for CID 520293.

Sources

Technical Guide: Thermodynamic Stability & Degradation Kinetics of 1-Chloro-9-phenylnonane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-9-phenylnonane (CAS: 14207-63-7) is a critical bifunctional linker used in the synthesis of pharmaceutical intermediates, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) and long-chain surfactants. Its structure—a lipophilic C9 alkyl spacer terminated by a phenyl ring and a reactive primary chloride—presents a unique thermodynamic profile. While the molecule exhibits kinetic stability under ambient conditions, it possesses specific thermodynamic vulnerabilities: benzylic oxidation and thermal dehydrohalogenation .

This guide provides a rigorous analysis of these stability vectors, supported by thermodynamic principles and actionable experimental protocols.

Part 1: Molecular Architecture & Thermodynamic Potentials[1]

To understand the stability of this compound (


), we must deconstruct its bond dissociation energies (BDE) and formation enthalpies.[1] As experimental calorimetric data for this specific long-chain aryl-alkyl halide is sparse, we utilize Group Contribution Methods (Joback/Benson) validated against homologous series trends.
Structural Vulnerability Map[1]

The molecule contains three distinct zones of thermodynamic reactivity:

ZoneStructureThermodynamic VulnerabilityActivation Energy (

)
Terminal

Nucleophilic Substitution / Elimination The C-Cl bond is polarized.[2][1] High susceptibility to hydrolysis or thermal elimination of HCl.

(

)

(Pyrolysis)
Linker

Conformational Entropy High degrees of freedom.[2][1] Chemically inert but physically contributes to lower melting points and higher viscosity.High Stability (

)
Benzylic

Radical Oxidation The benzylic C-H bond is significantly weaker than standard alkyl C-H bonds due to resonance stabilization of the radical intermediate.[2][1]

(BDE)
Estimated Thermodynamic Properties

Based on Joback Group Contribution Method for


 (MW: 238.78  g/mol )
  • Boiling Point (

    
    ): 
    
    
    
    (at 760 mmHg).[1] Note: Decomposition occurs before reaching
    
    
    at atmospheric pressure.[2]
  • Enthalpy of Vaporization (

    
    ): 
    
    
    
    .[1]
  • Flash Point:

    
     (Predicted).[1]
    

Part 2: Thermal & Chemical Degradation Mechanisms

The thermodynamic instability of this compound is driven by two primary competing pathways. Understanding these allows for the design of robust storage and handling protocols.

Pathway A: Thermal Dehydrochlorination (Elimination)

At elevated temperatures (


), or in the presence of Lewis acids, the molecule undergoes elimination of Hydrogen Chloride (HCl).[1]
  • Mechanism: Intramolecular syn-elimination or surface-catalyzed E2.

  • Product: 9-phenylnon-1-ene.

  • Thermodynamic Driver: The formation of the H-Cl bond (103 kcal/mol) and the increase in entropy (

    
    ) favors this reaction at high 
    
    
    
    .
Pathway B: Benzylic Autoxidation

Upon exposure to atmospheric oxygen and light (UV), the benzylic position acts as a radical trap.

  • Mechanism: Hydrogen abstraction

    
     Benzylic radical 
    
    
    
    Peroxide formation.
  • Product: 1-Chloro-9-phenylnonan-9-one (Ketone formation) or chain cleavage.

  • Thermodynamic Driver: Resonance stabilization of the benzylic radical lowers the activation barrier for oxidation compared to the rest of the alkyl chain.

Visualization of Degradation Pathways[2]

DecompositionPathways cluster_legend Thermodynamic State Molecule This compound (Liquid, Ambient) Heat Heat (>150°C) or Lewis Acid Molecule->Heat Thermal Stress Oxygen Oxygen + UV (Long Term) Molecule->Oxygen Environmental Stress TS_Elim Transition State: HCl Elimination Heat->TS_Elim TS_Ox Benzylic Radical Intermediate Oxygen->TS_Ox Product_Alkene 9-phenylnon-1-ene + HCl (Gas) TS_Elim->Product_Alkene Entropy Driven Product_Ketone Benzylic Peroxides / Ketones TS_Ox->Product_Ketone Radical Mechanism key Blue: Stable | Red: Degradation Product | Yellow: Stressor

Figure 1: Competing degradation pathways.[2][1] Thermal stress favors elimination at the chloro-terminus, while oxidative stress targets the phenyl-adjacent carbon.

Part 3: Experimental Validation Protocols

To validate the shelf-life and processing windows for drug development, the following self-validating protocols are recommended.

Protocol: Accelerated Stability Testing (Arrhenius Model)

Objective: Determine the rate constant (


) of degradation and predict shelf-life at 

.[1]

Materials:

  • High-purity this compound (>98%).

  • Sealable glass ampoules (Argon purged).

  • GC-FID or HPLC-UV (254 nm detection for phenyl group).

Methodology:

  • Preparation: Aliquot sample into 12 ampoules under inert atmosphere (

    
     or Ar).
    
  • Incubation: Place 3 ampoules each at

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Sampling: Remove one ampoule from each temperature point at

    
    , 
    
    
    
    , and
    
    
    .
  • Analysis: Dilute in Acetonitrile and inject into HPLC.

  • Calculation: Plot

    
     vs 
    
    
    
    (Kelvin). The slope
    
    
    .

Acceptance Criteria:

  • Linearity (

    
    ) of the Arrhenius plot must be 
    
    
    
    .
  • Degradation products (Alkene/Ketone) must be mass-balanced against the loss of parent peak.

Protocol: Hydrolytic Stress Test

Objective: Assess vulnerability to moisture (critical for GMP storage).[1]

  • Mix this compound with water (1:1 v/v) in a sealed vial with vigorous stirring.

  • Maintain at

    
     for 48 hours.
    
  • Extract organic layer and analyze via GC-MS.

  • Target Ion: Look for

    
     (Conversion to Alcohol, MW ~220).
    
  • Insight: Without a phase transfer catalyst or high heat, hydrolysis is kinetically slow due to the lipophilicity of the C9 chain preventing water contact.

Stability Testing Workflow

StabilityWorkflow Sample Raw Material: This compound Decision Select Stress Condition Sample->Decision Branch_Therm Thermal Stress (Isothermal) Decision->Branch_Therm Branch_Ox Oxidative Stress (H2O2 / Air) Decision->Branch_Ox Analysis HPLC / GC-MS Analysis Branch_Therm->Analysis Branch_Ox->Analysis Result_A Detect: 9-phenylnon-1-ene (Elimination) Analysis->Result_A If High T Result_B Detect: Benzylic Ketones (Oxidation) Analysis->Result_B If High O2

Figure 2: Analytical decision tree for identifying degradation modes.

Part 4: Handling, Storage, and Synthesis Implications

Based on the thermodynamic profile established above, the following rigorous handling standards are required for research and GMP manufacturing.

Storage Specifications
  • Temperature: Store at

    
     to 
    
    
    
    . (Refrigeration slows benzylic oxidation kinetics significantly).
  • Atmosphere: Strictly Inert. Overlay with Nitrogen or Argon. The benzylic position is sensitive to radical autoxidation over long durations.

  • Container: Amber glass (Type I) to prevent UV-initiation of radical pathways.

Distillation & Purification[1]
  • NEVER distill at atmospheric pressure. The boiling point (

    
    ) exceeds the activation energy for dehydrochlorination.
    
  • Protocol: High-vacuum distillation (

    
    ) is required.[1]
    
  • Stabilizers: For bulk storage, consider adding a radical scavenger (e.g., BHT at 100 ppm) if downstream chemistry tolerates it.

Synthesis Recommendation

When using this compound as an alkylating agent:

  • Use aprotic polar solvents (DMF, DMSO) to favor

    
     substitution over 
    
    
    
    elimination.
  • Keep reaction temperatures

    
     to suppress HCl elimination.
    

References

  • Joback, K. G., & Reid, R. C. (1987).[3][4] Estimation of pure-component properties from group-contributions. Chemical Engineering Communications.[3][4]

  • Lide, D. R. (Ed.). (2005).[5] CRC Handbook of Chemistry and Physics (Internet Version). CRC Press/Taylor and Francis. (Reference for bond dissociation energies of homologous alkyl halides).

  • McMillen, D. F., & Golden, D. M. (1982). Hydrocarbon bond dissociation energies. Annual Review of Physical Chemistry. (Source for Benzylic C-H bond weakness data). [1]

  • National Institute of Standards and Technology (NIST). 1-Chlorononane Thermochemical Data. (Used as homologous proxy for alkyl chain thermodynamics).

Sources

Methodological & Application

Application Note: Preparation of Grignard Reagent from 1-Chloro-9-phenylnonane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for synthesizing 9-phenylnonylmagnesium chloride from 1-Chloro-9-phenylnonane . While alkyl bromides and iodides react readily with magnesium, primary alkyl chlorides possess a stronger C-Cl bond (approx. 81 kcal/mol vs. 68 kcal/mol for C-Br), rendering them kinetically inert.

Successful generation requires rigorous activation of the magnesium surface and the use of Tetrahydrofuran (THF) as the solvent. THF is critical here; its higher boiling point (


) compared to diethyl ether allows for the thermal energy necessary to overcome the activation barrier of the chloride, and its greater Lewis basicity stabilizes the forming organomagnesium species.

Key Challenges Addressed:

  • Induction Latency: The risk of accumulation of unreacted halide followed by a runaway exotherm.

  • Wurtz Coupling: The tendency of long-chain (

    
    ) alkyl halides to dimerize (homocoupling) if local concentrations are too high.
    
  • Quantification: Accurate titration protocols to validate the molarity of the resulting reagent.[1]

Mechanistic Insight & Safety Logic

The Induction Period Danger

The formation of Grignard reagents involves a Single Electron Transfer (SET) mechanism from the Magnesium surface to the alkyl halide.

  • Passivation: Magnesium turnings are coated in a native oxide layer (MgO/Mg(OH)

    
    ) that blocks electron transfer.
    
  • Initiation: Chemical etchants (Iodine, 1,2-Dibromoethane) penetrate this layer, exposing reactive Mg(0).

  • Propagation: Once started, the reaction is exothermic.[2][3] If the halide is added too quickly before initiation occurs, the sudden onset of reaction can cause a violent solvent boil-over.

Safety Rule: Never add the bulk of the chloride until you have visual confirmation of initiation (turbidity, exotherm, color change).

Pre-Reaction Checklist

ParameterRequirementRationale
Glassware Flame-dried or oven-dried (

overnight). Assembled hot under

or Ar flow.
Water protonates the Grignard (R-Mg-Cl + H

O

R-H + Mg(OH)Cl), destroying the product.[4]
Magnesium Turnings (Grignard grade). Crushed slightly with a mortar/pestle just before use.Crushing exposes fresh lattice edges, reducing induction time.
Solvent Anhydrous THF (inhibitor-free). Water content

ppm.
THF coordinates Mg better than ether, essential for chlorides.
Inert Gas Nitrogen or Argon (Positive pressure balloon or manifold).Oxygen oxidizes Grignards to peroxides/alcohols; moisture destroys them.
Substrate This compound (Dry, neat).Must be free of alcohols or acids.

Experimental Protocol: The "Entrainment" Method

Scale: 50 mmol Target Concentration: ~0.8 - 1.0 M

Materials
  • Substrate: this compound (11.94 g, 50 mmol)

  • Magnesium: Magnesium turnings (1.46 g, 60 mmol, 1.2 equiv)

  • Solvent: Anhydrous THF (Total volume ~50-60 mL)

  • Activators: Iodine crystal (

    
    ) and 1,2-Dibromoethane (DBE)
    
Step-by-Step Procedure

1. System Assembly

  • Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, temperature probe, and pressure-equalizing addition funnel.

  • Flush the entire system with Nitrogen for 15 minutes.

  • Add the Magnesium turnings to the flask.

2. Activation (The "Dry Stir")

  • Optional but recommended: Heat the dry Mg turnings with a heat gun while stirring under vacuum/nitrogen cycles to remove adsorbed moisture.

  • Add a single crystal of Iodine .[5][6]

  • Add just enough THF to cover the magnesium (approx. 5-10 mL).

  • Add 0.2 mL of 1,2-Dibromoethane (DBE) directly to the Mg.

  • Observation: The solution should bubble gently (evolution of ethylene gas) and the iodine color should fade from brown to clear/grey. This confirms the Mg surface is active.[2]

3. Seeding

  • Add approx. 5% (0.6 g) of the this compound neat or as a concentrated solution to the flask.

  • Heat the mixture to varying reflux (

    
    ).
    
  • Critical Checkpoint: Look for self-sustained reflux (bubbling continues after heat source is removed) and the formation of a cloudy, grey suspension. If no reaction occurs after 15 minutes, add another aliquot of DBE.

4. Propagation (Main Addition)

  • Dissolve the remaining this compound in the remaining THF (40 mL) in the addition funnel.

  • Maintain the flask at a gentle reflux.

  • Dropwise Addition: Add the chloride solution slowly over 45–60 minutes.

    • Control: The rate of addition should maintain a gentle reflux without external heating if the scale is large enough. For 50 mmol, slight external heating may be required to maintain

      
      .
      
  • Note: The long alkyl chain increases viscosity; ensure vigorous stirring to prevent local hot-spots which favor Wurtz coupling.

5. Digestion

  • After addition is complete, continue refluxing for 2 hours . This ensures conversion of the sluggish chloride.

  • Cool to room temperature. The solution should be dark grey/brown.

Quality Control: Titration Protocol

Do not assume 100% yield. Titration is required to determine the precise Molarity (


) for subsequent stoichiometry.

Method: Titration with Salicylaldehyde Phenylhydrazone (Love Method).[7] This method is preferred over colorimetric acid/base titrations because it is specific to the organometallic species and not affected by hydroxide impurities.

  • Indicator Preparation: Dissolve salicylaldehyde phenylhydrazone (approx. 2-3 mg) in 5 mL of dry THF in a vial. The solution is Yellow .[8]

  • Titration:

    • Add a precise volume (e.g., 0.50 mL) of your Grignard solution to the vial.

    • The solution turns Bright Orange (formation of the mono-anionic complex).

    • Titrate into this solution using a standard solution of 1.0 M sec-Butanol (or Menthol) in xylene/THF.

  • Endpoint: The solution returns to Yellow when the Grignard is consumed.[8]

  • Calculation:

    
    
    

Visualization of Workflows

Diagram 1: Reaction Logic & Troubleshooting

This flow chart guides the operator through the critical initiation phase.

GrignardLogic Start Start: Clean & Dry System AddMg Add Mg Turnings + THF Start->AddMg Activator Add Activators: (I2 + 1,2-Dibromoethane) AddMg->Activator Seed Add 5% Substrate Heat to Reflux Activator->Seed Check Visual Check: Bubbles? Turbidity? Grey color? Seed->Check Yes Initiation Confirmed Check->Yes Yes No No Reaction Check->No No Proceed Slow Addition of Substrate (Maintain Reflux) Yes->Proceed Action1 Add more DBE Sonication (if avail) No->Action1 Action1->Seed Retry Digest Reflux 2 Hours (Digestion) Proceed->Digest Titrate Titrate & Store Digest->Titrate

Caption: Decision matrix for the initiation of this compound Grignard formation.

Diagram 2: Experimental Setup & Pathway

Visualizing the physical setup alongside the chemical pathway.

ReactionSetup Substrate Substrate: This compound (Primary Chloride) Process Process Substrate->Process Reagents Reagents: Mg (1.2 eq), THF (Reflux) Init: I2 / DBE Reagents->Process Product Product: 9-phenylnonylmagnesium chloride Process->Product Main Pathway SideRxn Side Reaction Risk: Wurtz Coupling (Dimerization) Process->SideRxn High Conc./Fast Add

Caption: Mechanistic pathway and critical process risks for long-chain alkyl chlorides.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
No initiation (Clear solution) Mg surface passive or wet solvent.Add 0.5 mL of DIBAL-H (if compatible) or fresh Iodine. Sonicate the flask. Check solvent water content.[2]
White precipitate forms Wurtz coupling or moisture ingress.If coupling: Reduce addition rate and increase dilution. If moisture: Check N2 lines; the batch may be compromised.
Reaction uncontrollable "Runaway" initiation.Safety First: Remove heat. Raise the flask from the oil bath. Have an ice bath ready to quench if necessary.[3] prevention is key.
Low Titer (<0.5 M) Incomplete reaction or coupling.Extend reflux time (chlorides are slow). Ensure Mg was crushed.

References

  • Love, B. E.; Jones, E. G. "The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents." J. Org.[9][10][11] Chem.1999 , 64, 3755–3756.[9]

  • Krasovskiy, A.; Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angew.[11][12] Chem. Int. Ed.2004 , 43, 3333–3336. (Reference for LiCl enhancement/Turbo Grignard concepts).

  • Lai, Y. H. "Grignard Reagents from Chemically Active Magnesium." Synthesis1981 , 585–604. (Review of activation methods including Rieke Mg).

  • Organic Chemistry Portal. "Grignard Reaction." (General mechanism and side reactions).[13]

  • PubChem. "this compound Compound Summary."[14] (Physical properties).

Sources

Application Note: Friedel-Crafts Alkylation with 1-Chloro-9-phenylnonane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-9-phenylnonane (C₁₅H₂₃Cl) represents a unique class of "tethered" electrophiles in Friedel-Crafts chemistry. Unlike simple alkyl halides, this molecule contains both a nucleophilic aromatic ring and an electrophilic terminal alkyl chloride separated by a flexible nine-carbon chain.

This bifunctionality creates a critical divergence in reactivity:

  • Intermolecular Alkylation: Reaction with an external arene (e.g., benzene) to form linear 1,ω-diarylalkanes.

  • Intramolecular Cyclization: Self-alkylation to form macrocyclic [9]paracyclophanes.

This guide provides optimized protocols for both pathways, with a specific focus on suppressing the primary carbocation rearrangement —a pervasive failure mode where the linear nonyl chain isomerizes to branched secondary alkyl products under standard Lewis acid conditions.

Mechanistic Analysis & Control Strategy

The Primary Halide Trap (Isomerization)

The terminal chloride in this compound is primary. Upon complexation with strong Lewis acids (e.g., AlCl₃), the incipient primary carbocation is highly unstable.[1] Without strict temperature control, it undergoes rapid 1,2-hydride shifts to form thermodynamically stable secondary carbocations.

  • Result: A mixture of isomers (e.g., 8-phenyl, 7-phenyl attachment points) rather than the desired terminal 9-phenyl linkage.

  • Solution: Use milder catalysts (FeCl₃, ZnCl₂) or maintain cryogenic temperatures (-10°C to 0°C) to favor the Sɴ2-like displacement mechanism over the Sɴ1-like carbocation mechanism.

Pathway Selection: Concentration Effects
  • High Concentration (>0.5 M): Favors intermolecular reaction (polymerization or reaction with external solvent).

  • High Dilution (<0.01 M): Favors intramolecular cyclization (pseudo-dilution principle).

Mechanistic Pathway Diagram

ReactionPathways Start This compound Complex Lewis Acid Complex (R-Cl···AlCl3) Start->Complex + AlCl3 Rearrange 1,2-Hydride Shift (Isomerization) Complex->Rearrange High T / Strong Acid Inter Intermolecular Attack (Excess External Arene) Complex->Inter Excess Benzene Intra Intramolecular Attack (High Dilution) Complex->Intra Syringe Pump Addition Branched Branched Isomers (Undesired) Rearrange->Branched Linear 1,9-Diphenylnonane (Linear Product) Inter->Linear Cyclo [9]Paracyclophane (Macrocycle) Intra->Cyclo

Caption: Divergent reaction pathways for this compound controlled by concentration and temperature.

Protocol A: Intermolecular Synthesis of 1,9-Diphenylnonane

Objective: Attach the nonyl chain to a benzene ring while maintaining linearity. Challenge: Preventing chain rearrangement.

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Benzene (Anhydrous, 20.0 eq - acts as solvent and reactant)

  • Catalyst: Aluminum Chloride (AlCl₃) (1.1 eq) Note: Use fresh, yellow/green anhydrous powder.

  • Quench: 1M HCl, Ice water.

Step-by-Step Procedure
  • Apparatus Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Catalyst Suspension: Charge the flask with AlCl₃ (1.1 eq) and anhydrous Benzene (10 eq). Cool the suspension to 0°C in an ice/salt bath.

    • Why? Low temperature suppresses the energy available for hydride shifts.

  • Substrate Addition: Dissolve this compound in the remaining Benzene (10 eq). Add this solution dropwise via the addition funnel over 60 minutes.

    • Critical: Slow addition prevents localized "hotspots" of high catalyst concentration that promote isomerization.

  • Reaction: Stir at 0°C for 4 hours. Monitor by TLC or GC-MS.

    • Endpoint: Disappearance of the alkyl chloride peak.

  • Quench: Pour the reaction mixture slowly onto a slurry of ice and 1M HCl (100 mL). Stir vigorously until the aluminum salts dissolve.

  • Workup: Separate the organic layer. Wash with water (2x) and brine (1x). Dry over MgSO₄ and concentrate in vacuo.

  • Purification: High-vacuum distillation or column chromatography (Hexanes) is required to separate the linear product from any branched isomers.

Protocol B: Intramolecular Cyclization ([9]Paracyclophane)

Objective: Force the molecule to react with itself to form a ring. Challenge: Preventing intermolecular polymerization.

Materials
  • Substrate: this compound (1.0 g, 4.2 mmol)

  • Solvent: Carbon Disulfide (CS₂) or Nitrobenzene (High solubility, non-nucleophilic). Note: CS₂ is highly flammable; Dichloromethane (DCM) is a safer alternative.

  • Catalyst: AlCl₃ (3.0 eq)[2]

  • Equipment: Syringe pump for "High Dilution" addition.

Step-by-Step Procedure
  • Catalyst Preparation: Suspend AlCl₃ (12.6 mmol) in 500 mL of dry DCM in a 1L flask. Bring to reflux.

  • Pseudo-High Dilution: Dissolve this compound (1.0 g) in 100 mL of dry DCM.

  • Addition: Using a syringe pump, add the substrate solution to the refluxing catalyst suspension over 8–12 hours .

    • Mechanism:[3][4][5][6][7][8] This ensures the instantaneous concentration of unreacted substrate is near zero, statistically favoring the unimolecular (cyclization) reaction over the bimolecular (polymerization) collision.

  • Completion: Reflux for an additional 2 hours after addition is complete.

  • Quench & Workup: Cool to room temperature. Pour onto ice/HCl. Extract with DCM.

  • Analysis: The product will be a mixture of para-cyclophane (major) and meta-cyclophane isomers. Distinguish using ¹H NMR (look for shielded protons in the alkyl bridge sitting above the aromatic ring current).

Analytical Data & Troubleshooting

Expected Data Profile
ParameterLinear Product (1,9-Diphenylnonane)Cyclized Product ([9]Paracyclophane)
Molecular Weight ~280.45 g/mol 202.34 g/mol (- C₆H₆) Note: Loss of Benzene unlikely; usually forms isomer C₁₅H₂₂
¹H NMR Signature Triplet at δ 2.60 ppm (4H, benzylic)Shielded multiplets at δ 0.5–1.0 ppm (bridge protons)
Mass Spec (EI) M+ peak at 280M+ peak at 202

Correction on Cyclization Mass: If this compound cyclizes, it loses HCl (MW 36.5). The product C₁₅H₂₂ has MW ~202.3. Correction on Linear Mass: Reaction with Benzene (C₆H₆) loses HCl. C₁₅H₂₃Cl + C₆H₆ → C₂₁H₂₈ + HCl. MW = 280.45.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Complex mixture of isomers (GC-MS) Hydride shift rearrangement due to primary cation instability.Switch catalyst to FeCl₃ or BF₃·OEt₂ . Lower reaction temperature to -10°C.
Polymerization (Insoluble gum) Concentration too high during cyclization.Increase solvent volume; decrease addition rate (Syringe pump).
No Reaction Catalyst deactivated by moisture.Use fresh AlCl₃ (sublimed) or add 1 eq of acetyl chloride as a promoter.

References

  • Friedel-Crafts Alkyl

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Intramolecular Friedel-Crafts Reactions (Cycliz

    • Source: Chemistry Steps.[3][7] "Intramolecular Friedel-Crafts Alkylation."

    • URL:[Link]

  • Catalyst Selection for Primary Alkyl Halides

    • Source: LibreTexts Chemistry. "Alkylation of Aromatic Rings - The Friedel-Crafts Reaction."
    • URL:[Link]

Sources

Application Note: Efficient Synthesis of 1-Iodo-9-phenylnonane via Finkelstein Exchange

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the conversion of 1-Chloro-9-phenylnonane to 1-Iodo-9-phenylnonane . While the classic Finkelstein reaction utilizes acetone, this guide recommends 2-Butanone (Methyl Ethyl Ketone, MEK) as the superior solvent for primary alkyl chlorides. The higher boiling point of MEK (


 vs. 

for acetone) significantly accelerates the reaction kinetics of the otherwise sluggish chloride-to-iodide exchange, while maintaining the critical solubility differential that drives the equilibrium.

Scientific Foundation & Reaction Mechanics

The Finkelstein Equilibrium

The conversion relies on the Finkelstein reaction , a classic


 nucleophilic substitution.[1][2][3][4] The reaction is reversible; however, it is driven to completion by exploiting the lattice energy differences of sodium salts in specific ketones.
  • Sodium Iodide (NaI): Highly soluble in acetone/MEK due to the low lattice energy and high polarizability of the iodide ion.

  • Sodium Chloride (NaCl): Virtually insoluble in acetone/MEK.

As the reaction proceeds, NaCl precipitates out of the solution, preventing the reverse reaction.[4] This removal of the product from the solution phase drives the equilibrium to the right, in accordance with Le Chatelier’s Principle .

Reaction Scheme

ReactionScheme Substrate This compound (Soluble) TS [Transition State]‡ Substrate->TS + NaI Reagent NaI (Soluble) Reagent->TS Product 1-Iodo-9-phenylnonane (Soluble) TS->Product Byproduct NaCl ↓ (Precipitate) TS->Byproduct Precipitation Driving Force

Figure 1: Mechanistic pathway of the Finkelstein exchange driven by salt precipitation.

Solvent Selection: The Case for MEK

Primary alkyl chlorides are poor electrophiles compared to bromides or sulfonates. In standard acetone reflux (


), the conversion of a long-chain chloride like this compound can take 24–48 hours to reach >95% conversion. By substituting acetone with 2-Butanone (MEK) , the reaction temperature is increased to 

, typically reducing reaction time by a factor of 3–4 while retaining the necessary insolubility of NaCl.

Experimental Protocol

Materials & Reagents
ComponentRoleSpecificationsCAS No.
This compound Substrate>97% Purity27175-81-1
Sodium Iodide (NaI) ReagentAnhydrous, 99%7681-82-5
2-Butanone (MEK) SolventACS Reagent Grade, Dry78-93-3
Sodium Thiosulfate Quench10% Aqueous Soln.7772-98-7
Diethyl Ether / Hexanes ExtractionACS Grade-
Optimized Procedure (MEK Reflux)

Step 1: Setup

  • Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Ensure the system is protected from moisture (drying tube or nitrogen inlet), as water can solubilize NaCl and stall the equilibrium.

Step 2: Reagent Charging

  • Charge the RBF with This compound (1.0 equiv).

  • Add Sodium Iodide (2.0 – 3.0 equiv). Note: Excess NaI is crucial to maximize the rate via the common ion effect.

  • Add 2-Butanone (MEK) (approx. 5–10 mL per gram of substrate).

Step 3: Reaction

  • Heat the mixture to a vigorous reflux (

    
    ).
    
  • Observation: The solution will initially be clear (or slightly yellow due to trace

    
    ). Within 30 minutes, a fine white precipitate (NaCl) will begin to form.
    
  • Monitor progress via TLC or GC-MS every 2 hours.

    • TLC Mobile Phase: 100% Hexanes (Iodides typically have a higher

      
       than Chlorides).
      

Step 4: Work-up

  • Once conversion is complete (typically 6–12 hours in MEK), cool the mixture to room temperature.

  • Filtration: Filter the mixture through a sintered glass funnel or a Celite pad to remove the precipitated NaCl and excess NaI. Rinse the filter cake with fresh solvent.

  • Concentration: Remove the bulk solvent (MEK) under reduced pressure (Rotary Evaporator).

Step 5: Purification

  • Dissolve the residue in Diethyl Ether or Hexanes.

  • Wash 1: Wash with 10% aqueous Sodium Thiosulfate (

    
    ) . Reason: This removes any free iodine (
    
    
    
    ) generated by light oxidation, ensuring a colorless product.
  • Wash 2: Wash with Brine (

    
    ).[4]
    
  • Dry the organic layer over anhydrous

    
     or 
    
    
    
    .
  • Filter and concentrate in vacuo.

  • Isolation: The resulting oil is typically pure enough for downstream applications. If necessary, purify via flash column chromatography (Silica gel, Hexanes).

Workflow Diagram

Workflow Start Start: this compound Mix Dissolve in MEK Add 3.0 eq NaI Start->Mix Reflux Reflux at 80°C (6-12 Hours) Mix->Reflux Check Check Conversion (GC-MS / TLC) Reflux->Check Check->Reflux Incomplete Filter Filter off NaCl precipitate Check->Filter Complete Evap Evaporate Solvent Filter->Evap Wash Redissolve in Ether Wash w/ Na2S2O3 (remove I2) Evap->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Final Product: 1-Iodo-9-phenylnonane Dry->Final

Figure 2: Step-by-step operational workflow for the synthesis.

Process Control & Characterization

Monitoring
  • GC-MS: This is the preferred method.

    • Reactant (Cl): Molecular ion

      
       (3:1 isotope ratio).
      
    • Product (I): Molecular ion

      
      .
      
    • Note: Alkyl iodides are thermally sensitive. Use a lower inlet temperature (

      
      ) to prevent dehydrohalogenation inside the injector.
      
  • NMR (

    
    ): 
    
    • Look for the shift of the terminal methylene protons (

      
      ).
      
    • 
      :  Triplet at 
      
      
      
      .
    • 
      :  Triplet at 
      
      
      
      .
    • The upfield shift of the alpha-protons confirms the substitution.

Storage

Alkyl iodides are sensitive to light (photolytic cleavage of the C-I bond).

  • Container: Amber glass vial.

  • Stabilizer: A strip of copper wire or silver wool can be added to the vial to scavenge free iodine during long-term storage.

  • Temperature: Store at

    
    .
    

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Conversion Water in solventDry MEK over 3Å molecular sieves before use. Water dissolves NaCl, reversing the equilibrium.
Dark Product Free Iodine (

) formation
Wash organic phase thoroughly with Sodium Thiosulfate until the purple/brown color dissipates.
Slow Reaction Old NaI ReagentNaI is hygroscopic. Ensure reagent is dry; dry in an oven at

if clumpy.

Safety Warning:

  • Alkyl Iodides: Potential alkylating agents.[4][5] Handle with gloves and in a fume hood.

  • MEK: Flammable irritant. Keep away from open flames.

References

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[4] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for kinetics and solvent effects).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 520293, this compound.

  • Organic Chemistry Portal. "Finkelstein Reaction: Procedure and Mechanism".

Sources

Application Note: Covalent Functionalization of Silicon(111) Surfaces using 1-Chloro-9-phenylnonane

[1][2]

Abstract

This application note details the protocol for generating robust, covalently bonded Self-Assembled Monolayers (SAMs) of 1-Chloro-9-phenylnonane on Silicon(111) surfaces. Unlike silanization on oxides or thiol-gold chemistry, this method utilizes a two-step chlorination/alkylation (Grignard) route to establish direct Silicon-Carbon (Si-C) bonds.[1][2] The resulting surfaces exhibit superior thermal and chemical stability, preventing oxidation while presenting a defined phenyl-terminated interface suitable for electronic coupling studies, bio-interface engineering, and hydrophobic passivation.

Introduction & Mechanism[2][3][4][5][6]

The Molecule: this compound[1][2]
  • Structure: A bifunctional molecule containing a terminal phenyl ring (head group), a 9-carbon alkyl spacer, and a terminal chloride (reactive handle).

  • Role in Functionalization: The chloride terminus serves as the precursor for generating a Grignard reagent (9-phenylnonylmagnesium chloride). This organometallic intermediate acts as the nucleophile to attack a chlorinated silicon surface.[2]

The Chemical Strategy: Si-C Bond Formation

Standard silanization (Si-O-Si) is prone to hydrolysis.[1][2] To achieve maximum stability for drug development assays or biosensors, we utilize the Si-C bond , which is thermodynamically stable and resistant to harsh chemical environments (e.g., HF, boiling chloroform).

Mechanism:

  • H-Passivation: Removal of native oxide to create reactive H-Si(111).[1][2]

  • Surface Chlorination: Conversion of Si-H to Si-Cl using Phosphorus Pentachloride (

    
    ).[1][2]
    
  • Grignard Alkylation: Nucleophilic attack by the Grignard reagent derived from this compound, displacing the surface chloride to form the Si-C bond.[1][2]

ReactionMechanismcluster_0Surface Activationcluster_1Grignard Formationcluster_2Covalent AttachmentSiHH-Si(111)(Hydrogen Terminated)SiClCl-Si(111)(Chlorine Terminated)SiH->SiClPCl5 / Chlorobenzene90°C, 45 minFinalSAMPhenyl-C9-Si(111)(Covalent SAM)SiCl->FinalSAM+ Grignard Reagent80°C, 12-18hPrecursorThis compound(R-Cl)Grignard9-phenylnonyl-MgCl(R-MgCl)Precursor->GrignardMg / THFRefluxGrignard->FinalSAM

Figure 1: Reaction pathway for the conversion of H-Si(111) to Phenyl-C9-Si(111) via the Grignard route.[1]

Experimental Protocol

Materials & Equipment
  • Precursor: this compound (>95% purity).[1][2]

  • Substrate: Single-side polished Si(111) wafers (n-type or p-type, resistivity 1–10

    
    cm).[1][2]
    
  • Reagents:

    • Magnesium turnings (activated).[1][2]

    • Tetrahydrofuran (THF), anhydrous (distilled from Na/Benzophenone).[2]

    • Phosphorus Pentachloride (

      
      ).[1][2]
      
    • Chlorobenzene (anhydrous).[1][2]

    • 40% Ammonium Fluoride (

      
      ), degassed.[1][2]
      
    • Benzoyl Peroxide (initiator).[1][2][3]

  • Equipment: Nitrogen-purged Glovebox (

    
     ppm 
    
    
    ), Schlenk line, Teflon tweezers.
Phase I: Synthesis of Grignard Reagent

Note: This step converts the inert alkyl chloride into a reactive nucleophile.

  • Activation: Flame-dry a 50 mL 3-neck round bottom flask under vacuum; backfill with Argon.

  • Loading: Add Magnesium turnings (1.2 eq) and a crystal of iodine. Heat gently until iodine vaporizes to activate Mg surface.[2]

  • Addition: Dissolve this compound (10 mmol) in 20 mL anhydrous THF. Add dropwise to the Mg turnings.

  • Reflux: Heat to mild reflux (65°C) for 2–4 hours. The solution should turn turbid/grey, indicating formation of 9-phenylnonylmagnesium chloride .[1]

  • Storage: Keep under inert atmosphere. Use within 24 hours.

Phase II: Surface Preparation (H-Si Etching)

Critical: Perform in a fume hood with HF-compatible PPE.[1][2]

  • Clean: Sonicate Si wafer in Acetone, then Methanol, then Isopropanol (5 min each).

  • RCA Clean: Immerse in

    
     (5:1:1) at 80°C for 15 min to remove organics. Rinse with Milli-Q water.[1][2]
    
  • Etch: Immerse in degassed 40%

    
      for 15 minutes.
    
    • Why:

      
       produces an atomically flat Si(111) surface, whereas dilute HF produces a rougher surface.[2]
      
  • Rinse: Briefly rinse with degassed water and blow dry with

    
    .[1][2] Transfer immediately to the glovebox.
    
Phase III: Chlorination & Alkylation

Perform strictly inside an inert atmosphere glovebox.[1][2]

  • Chlorination:

    • Prepare a saturated solution of

      
       in anhydrous chlorobenzene. Add a trace amount of Benzoyl Peroxide.[1][2]
      
    • Immerse the H-Si(111) wafer in this solution at 90°C for 45 minutes .

    • Rinse with anhydrous chlorobenzene and THF.[1][2]

    • Result: Surface is now Cl-terminated (highly reactive).[1][2]

  • Alkylation (The Grafting Step):

    • Immerse the Cl-Si wafer into the prepared Grignard solution (from Phase I).

    • Heat the reaction vessel to 80°C for 12–18 hours .

    • Mechanism:[4][5][6][3][7] The alkyl group displaces the chlorine atom, forming the Si-C bond.

  • Work-up:

    • Remove wafer and rinse sequentially with THF, Methanol, and Water.[1][2]

    • Sonicate in boiling chloroform for 5 minutes to remove any physisorbed contaminants.[2]

Characterization & Validation

To validate the formation of a high-quality monolayer, the following metrics should be met:

TechniqueParameterExpected ValueInterpretation
Contact Angle Water (

)
92° ± 2° Confirms hydrophobic phenyl terminus.[1][2] Lower values (<85°) indicate oxidation.[1][2]
Ellipsometry Thickness (

)
~14–16 Å Consistent with a C9 chain + Phenyl ring tilted at ~30–45°.[1][2]
XPS Si 2pNo

peak
Absence of shoulder at 103 eV confirms Si-C bonding without oxidation.[1][2]
XPS Cl 2pAbsentConfirms complete substitution of the Cl-Si intermediate.[1][2]
Workflow Diagram

Workflowcluster_prepReagent Prepcluster_surfSurface PrepstartStart: this compoundMgReact with Mg/THF(Grignard Synthesis)start->MgReactGrafting Reaction(80°C, 16h)Mg->ReactCombineCleanRCA Clean & NH4F Etch(Generate H-Si)ChlorPCl5 Chlorination(Generate Cl-Si)Clean->ChlorChlor->ReactClean2Sonicate in ChloroformReact->Clean2EndValidated Phenyl-SAMClean2->End

Figure 2: Operational workflow for the synthesis and surface grafting process.

Applications & Troubleshooting

Key Applications
  • Bio-Sensing Interfaces: The phenyl ring provides a chemically distinct surface that can be further functionalized via electrophilic aromatic substitution (e.g., sulfonation) to create charged surfaces for protein binding.[2]

  • Electronic Passivation: The dense alkyl packing prevents the formation of surface trap states (oxides), making these SAMs ideal for passivating silicon backplanes in microfluidic devices.

  • Charge Transfer Studies: The phenyl group acts as a defined "redox center" mimic, allowing researchers to study electron tunneling rates through the C9 alkane spacer.[2]

Troubleshooting Guide
  • Low Contact Angle (<85°): Usually indicates oxidation of the silicon during the transfer from the etchant to the glovebox. Ensure transfer time is <30 seconds.

  • Surface Haze: Indicates polymerization of the Grignard reagent or precipitation of Magnesium salts. Ensure the Grignard solution is filtered or decanted before use and that the post-reaction sonication in chloroform is vigorous.

  • Incomplete Monolayer: If XPS shows residual Chlorine, the alkylation time was too short or the Grignard reagent had degraded (hydrolyzed).

References

  • Bansal, A., Li, X., Lauermann, I., Lewis, N. S. (1996).[2] Alkylation of Silicon Surfaces Using a Two-Step Halogenation/Grignard Route.[1][2] Journal of the American Chemical Society.[2][3]

  • Linford, M. R., Fenter, P., Eisenberger, P. M., Chidsey, C. E. D. (1995).[2] Alkyl Monolayers on Silicon Prepared from 1-Alkenes and Hydrogen-Terminated Silicon.[1][2] Journal of the American Chemical Society.[2][3]

  • Tao, Y. T., et al. (1997).[1][2] Structure and Properties of Phenyl-Terminated Self-Assembled Monolayers. Langmuir.[1][2][4]

  • PubChem. (2023).[1][2] this compound Compound Summary. National Library of Medicine.[1][2]

Application Note: Mechanistic Insights and Protocols for the Nucleophilic Substitution of 1-Chloro-9-phenylnonane with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry, medicinal chemistry, and materials science.

Abstract: This document provides a comprehensive technical guide on the reaction between 1-chloro-9-phenylnonane and various amines. It delves into the underlying reaction mechanism, explores strategies for controlling product selectivity, and furnishes detailed, field-proven protocols for laboratory execution. The content is structured to bridge theoretical principles with practical application, ensuring that researchers can not only replicate the synthesis but also rationally troubleshoot and adapt the methodology for their specific needs.

Part 1: The Core Reaction Mechanism - A Predominantly SN2 Pathway

The reaction of this compound, a primary alkyl halide, with amines proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The choice of this pathway is dictated by the structure of the electrophile. A competing SN1 mechanism, which involves the formation of a carbocation intermediate, is highly unfavorable for primary halides due to the inherent instability of primary carbocations.[3][4]

The SN2 reaction is a single, concerted step characterized by the following key events:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine.

  • Backside Attack: This attack occurs from the side opposite to the leaving group (the chloride ion), often described as a 180° approach.[2][5]

  • Transition State: A transient, high-energy transition state is formed where the nitrogen-carbon bond is partially formed, and the carbon-chlorine bond is partially broken.

  • Displacement: The chloride ion is expelled as the leaving group, and a new carbon-nitrogen bond is fully formed, resulting in an alkylammonium salt.[6]

  • Deprotonation: A subsequent acid-base reaction, typically involving another molecule of the excess amine, deprotonates the nitrogen to yield the neutral amine product and an ammonium salt byproduct.[7][8]

Polyalkylation A Starting Amine (e.g., NH₃) B 1° Amine Product (Ph-(CH₂)₉-NH₂) A->B + Alkyl Halide C 2° Amine Product ((Ph-(CH₂)₉)₂-NH) B->C + Alkyl Halide D 3° Amine Product ((Ph-(CH₂)₉)₃-N) C->D + Alkyl Halide E Quaternary Salt ((Ph-(CH₂)₉)₄-N⁺ Cl⁻) D->E + Alkyl Halide AlkylHalide This compound AlkylHalide->B + Alkyl Halide AlkylHalide->C + Alkyl Halide AlkylHalide->D + Alkyl Halide AlkylHalide->E + Alkyl Halide

Caption: The sequential reaction cascade leading to polyalkylation products.

Part 3: Strategic Control for Selective Mono-Alkylation

Achieving a high yield of the mono-alkylated product requires careful control over reaction conditions to suppress the formation of poly-alkylated species.

Stoichiometric Control

The most effective and common strategy is to use a large excess of the starting amine (typically 5 to 10 equivalents or more). [9][10][11]By increasing the concentration of the initial amine, the probability of this compound colliding with a starting amine molecule is statistically favored over a collision with the much less concentrated product amine.

Solvent Selection

The choice of solvent significantly impacts the rate of SN2 reactions.

  • Polar Aprotic Solvents (Recommended): Solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are ideal. They can solvate the counter-ion of the nucleophile but do not engage in strong hydrogen bonding with the amine, leaving its lone pair more available and thus more nucleophilic. [4][12]* Polar Protic Solvents (Less Favorable): Solvents like ethanol or water can form hydrogen bonds with the amine, creating a "solvent cage" that sterically hinders the nucleophile and reduces its reactivity. [13]

Temperature Management

The reaction is typically heated to increase the rate, often in the range of 40-80 °C. [14]However, excessively high temperatures should be avoided as they can promote the competing E2 elimination reaction, which would yield 9-phenyl-1-nonene as a byproduct. Given that chloride is a relatively poor leaving group and the substrate is unhindered, elimination is a minor pathway but remains a consideration.

Use of Catalysts

For alkyl chlorides, which are less reactive than the corresponding bromides or iodides, the addition of a catalytic amount (e.g., 0.1 equivalents) of sodium iodide or potassium iodide can accelerate the reaction. [15]The iodide ion undergoes a rapid Finkelstein reaction to convert the alkyl chloride to the more reactive alkyl iodide in situ, which is then consumed by the amine.

Part 4: Detailed Experimental Protocol for Mono-N-Alkylation

This protocol describes the synthesis of N-benzyl-9-phenylnonan-1-amine as a representative example.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Equivalents
This compound252.811.00 g3.951.0
Benzylamine107.152.12 g (2.16 mL)19.755.0
Potassium Carbonate (K₂CO₃)138.211.64 g11.853.0
Sodium Iodide (NaI)149.8959 mg0.3950.1
Acetonitrile (MeCN)41.0520 mL--
Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reagents: This compound, K₂CO₃, NaI in MeCN B Add Benzylamine (5 equiv.) A->B C Heat to 60°C with stirring B->C D Monitor by TLC/LC-MS (6-24 hours) C->D E Cool & Filter Solids D->E F Concentrate Filtrate E->F G Aqueous Work-up (H₂O & EtOAc Extraction) F->G H Purify via Column Chromatography G->H I Characterize Product (NMR, MS, IR) H->I

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 3.95 mmol), potassium carbonate (1.64 g, 11.85 mmol), sodium iodide (59 mg, 0.395 mmol), and acetonitrile (20 mL).

  • Reagent Addition: Add benzylamine (2.16 mL, 19.75 mmol) to the stirred suspension at room temperature. [14]3. Reaction: Heat the reaction mixture to 60 °C in an oil bath and maintain vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 2-4 hours. [14]The reaction is complete upon the disappearance of the starting this compound spot.

  • Work-up:

    • Allow the reaction to cool to room temperature.

    • Remove the inorganic salts (K₂CO₃, KCl, KI) by vacuum filtration, washing the filter cake with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile and excess benzylamine.

    • Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-benzyl-9-phenylnonan-1-amine.

Part 5: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Reaction is slow or incomplete 1. Insufficient temperature. 2. Inactive reagents. 3. Poor quality solvent.1. Increase temperature gradually to 70-80°C. 2. Verify purity of starting materials. 3. Use anhydrous grade solvent. Consider adding NaI catalyst if not already present.
Significant amount of dialkylated product observed 1. Insufficient excess of the starting amine. 2. Reaction run for too long at high concentration of product.1. Re-run the reaction with a higher excess of the amine (e.g., 10 equivalents). 2. Stop the reaction as soon as the starting alkyl halide is consumed.
Low isolated yield after work-up 1. Product is partially water-soluble (especially for smaller amines). 2. Emulsion during extraction. 3. Product loss during chromatography.1. Back-extract the aqueous layers with the organic solvent. 2. Add brine to break up emulsions. 3. Ensure proper column loading and choice of eluent system.

References

  • Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and ammonia. Retrieved from [Link]

  • ChemistryStudent. (n.d.). Producing Secondary and Tertiary Amines (A-Level). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes. Retrieved from [Link]

  • Google Patents. (n.d.). CN111018782B - Preparation method of 9-aminoacridine and derivatives thereof.
  • A-Level Chemistry. (n.d.). Halogenalkanes and nucleophilic substitution. Retrieved from [Link]

  • MDPI. (n.d.). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Retrieved from [Link]

  • Lecturio. (2025). Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 7: Alkyl Halides- Nucleophilic Substitution and Elimination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • Pearson. (n.d.). Amine Alkylation Explained. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 21.5: Synthesis of Amines by Alkylation. Retrieved from [Link]

  • Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

  • Chemguide. (n.d.). Multiple nucleophilic substitution - halogenoalkanes and ammonia. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. Retrieved from [Link]

  • EPTQ. (2013). Chemical analysis in amine system operations. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions. Retrieved from [Link]

  • CK-12 Foundation. (2026). Nucleophilic Substitution Reactions - Haloalkanes. Retrieved from [Link]

  • Chemguide. (n.d.). What is nucleophilic substitution?. Retrieved from [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. Retrieved from [Link]

  • The Chemistry Notes. (2021). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. Retrieved from [Link]

  • Save My Exams. (2025). SN1 & SN2 (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • OpenStax. (n.d.). 24.7 Reactions of Amines. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Save My Exams. (2024). Nucleophilic Substitution | AQA A Level Chemistry Revision Notes 2015. Retrieved from [Link]

  • Michigan State University. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Hub: Synthesis of 1-Chloro-9-phenylnonane

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CPN-09-YIELD Subject: Optimization of Yield and Purity for 1-Chloro-9-phenylnonane (


)
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Synthetic Triage

You are encountering yield issues with This compound , a long-chain alkyl chloride used often as a linker in liquid crystals and pharmaceutical intermediates.[1] The synthesis of


-chloroalkylbenzenes presents unique challenges: the lipophilicity of the nonyl chain can complicate purification, and the terminal chloride is prone to elimination or hydrolysis if mishandled.[2]

To provide the correct troubleshooting protocol, we must first identify your synthetic route.[1][2] Please locate your starting material in the decision matrix below.

Route Selection Logic

RouteSelection Start Select Starting Material Alcohol 9-Phenyl-1-nonanol Start->Alcohol Available Halides 1-Bromo-9-chlorononane + Phenylmagnesium Bromide Start->Halides Convergent Synthesis RouteA PROTOCOL A: Deoxychlorination (SOCl2 + DMF) Alcohol->RouteA RouteB PROTOCOL B: Kochi Cross-Coupling (Li2CuCl4 Catalyst) Halides->RouteB

Figure 1: Decision matrix for selecting the optimal synthetic protocol based on feedstock availability.

PROTOCOL A: Deoxychlorination of 9-Phenyl-1-nonanol

Best for: Lab-scale synthesis (<50g) where the alcohol is commercially available or made via hydroboration.[1]

The Core Issue: The "Sticky" Intermediate

Standard reflux with thionyl chloride (


) often stalls at the alkyl chlorosulfite intermediate (

).[1] This intermediate decomposes slowly, leading to poor yields and sulfur-contaminated oils.[1][2]

The Fix: Use the Vilsmeier-Haack Modification . Adding catalytic N,N-Dimethylformamide (DMF) creates a highly reactive chloroiminium species that rapidly converts the alcohol to the chloride.[1][2]

Optimized Workflow
ParameterSpecificationRationale
Reagent Thionyl Chloride (

)
1.2 - 1.5 equivalents.[1] Excess ensures full conversion.[1]
Catalyst DMF (Anhydrous)Critical: 5-10 mol%.[1] Forms the reactive Vilsmeier intermediate.[1]
Solvent Toluene or DCMToluene allows higher reaction temps (better kinetics).[1]
Temp Reflux (if Toluene)Drives off

and

gases, pushing equilibrium.[1][2]
Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser fitted with a

    
     drying tube (or 
    
    
    
    line). The gas outlet should lead to a scrubber (NaOH trap).[1]
  • Charge: Add 9-Phenyl-1-nonanol (1.0 equiv) and anhydrous Toluene (5 mL per gram of alcohol).

  • Catalyst: Add anhydrous DMF (0.1 equiv).

  • Addition: Cool to 0°C. Add

    
     (1.5 equiv) dropwise over 30 minutes. Note: Exothermic gas evolution will occur.[2]
    
  • Reaction: Allow to warm to room temperature, then heat to reflux for 2-3 hours.

  • Quench: Cool to RT. Pour onto ice/water. Extract with Hexanes (improves separation of the non-polar product).[1]

  • Purification: Wash organic layer with Sat.

    
     (removes acid) and Brine.[1] Dry over 
    
    
    
    .[1]
Troubleshooting Guide (FAQ)

Q: My product is dark brown/black. What happened?

  • Diagnosis: Thermal decomposition or polymerization of impurities.[1]

  • Fix: You likely overheated the reaction without a solvent or didn't remove the

    
     completely before distillation.[1][2] Ensure you perform a "strip" of the solvent (add fresh toluene and rotovap) to azeotrope off residual thionyl chloride before high-vacuum distillation.[1]
    

Q: NMR shows a triplet at


 4.0 ppm instead of 

3.5 ppm.
  • Diagnosis: Unreacted Alkyl Chlorosulfite (

    
    ).[1]
    
  • Fix: The reaction did not go to completion. This happens if you omit DMF.[1] To salvage, redissolve the crude in toluene, add 0.1 eq DMF and 0.5 eq

    
    , and reflux for another hour.
    

PROTOCOL B: Kochi Coupling (Grignard + Alkyl Halide)

Best for: Convergent synthesis or when the alcohol is expensive/unavailable.[1]

The Core Issue: Chemoselectivity

You are coupling Phenylmagnesium bromide (


) with 1-bromo-9-chlorononane.[1] The challenge is ensuring the Grignard attacks the Bromine  end (leaving the Chlorine intact) and preventing Homocoupling  (Biphenyl formation).[2]

The Fix: Use Dilithium Tetrachlorocuprate (


)  catalysis.[1] This catalyst is vastly superior to CuI for 

coupling and is highly selective for primary bromides over chlorides.[1]
Mechanism & Selectivity[1][2]

KochiMechanism Reagents Ph-MgBr (Grignard) Intermediate Organocopper Species (Transient) Reagents->Intermediate Transmetallation Substrate Br-(CH2)9-Cl (Substrate) Product Ph-(CH2)9-Cl (Target) Substrate->Product Cl remains intact Catalyst Li2CuCl4 (Catalyst) Catalyst->Intermediate Intermediate->Product Selective Attack at Br

Figure 2: The Kochi coupling prioritizes the weaker C-Br bond, preserving the C-Cl bond for future functionalization.[1][2]

Optimized Workflow
ParameterSpecificationRationale
Catalyst

(0.1 M in THF)
Prepare fresh: Mix anhydrous

and

(2:1 ratio) in THF.[1] Use 1-3 mol%.
Solvent THF / NMPTHF is standard.[1] Adding NMP (co-solvent) can accelerate difficult couplings.[1]
Temp -10°C to 0°CCrucial: Low temp prevents attack on the Chloride.[1]
Addition Slow addition of GrignardPrevents local concentration spikes that favor homocoupling.[1]
Step-by-Step Protocol
  • Catalyst Prep: Dissolve

    
     (0.2 mmol) and 
    
    
    
    (0.1 mmol) in 2 mL anhydrous THF. Stir until a clear orange/red solution forms (
    
    
    ).
  • Substrate: In a separate flask under Argon, dissolve 1-bromo-9-chlorononane (10 mmol, 1.0 equiv) in 20 mL THF. Add the catalyst solution.

  • Cooling: Cool the mixture to -10°C (ice/salt bath).

  • Coupling: Add Phenylmagnesium bromide (1.1 equiv, typically 1.0M in THF) dropwise over 45-60 minutes via syringe pump.

    • Visual Cue: Solution will turn dark/black temporarily but should lighten as the reaction consumes the organocopper species.[1][2]

  • Workup: Quench with saturated

    
     solution (dissolves copper salts). Extract with diethyl ether.[1]
    
Troubleshooting Guide (FAQ)

Q: I see a large "Biphenyl" peak in my GC-MS.

  • Diagnosis: Homocoupling of the Grignard reagent.[1]

  • Fix: This occurs if the oxidative addition to the alkyl halide is too slow.[1][2]

    • Increase catalyst loading to 5 mol%.

    • Add the Grignard slower.[1]

    • Ensure your THF is peroxide-free (peroxides poison the catalyst).[1]

Q: I lost the terminal Chlorine (product is Nonylbenzene).

  • Diagnosis: Over-reaction.[1]

  • Fix: The temperature was too high. The C-Cl bond is stable to organocuprates at 0°C, but at reflux, it will react.[1][2] Keep the reaction strictly below 0°C.

Purification & Validation

Regardless of the route, the final isolation determines the yield.[2]

Vacuum Distillation Data

This compound has a high boiling point.[1] Attempting atmospheric distillation will degrade the product.[1]

  • Boiling Point: 110-112°C at 0.2 mmHg (High Vacuum).[1][3]

  • Refractive Index (

    
    ):  ~1.5028.[1][3]
    
Validation (NMR)
  • 
     NMR (CDCl3): 
    
    • 
       7.15-7.30 (m, 5H, Ar-H)[1][2]
      
    • 
       3.53 (t, 2H, 
      
      
      
      ) -> Diagnostic for Chloride[1][2]
    • 
       2.60 (t, 2H, 
      
      
      
      )[1][2]
    • 
       1.20-1.80 (m, 14H, alkyl chain)[1][2]
      

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] [Link][1]

  • Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides. [Link]

  • Asian Journal of Chemistry. Cuprous-Catalyzed Cross-Coupling Reaction of Grignard Reagents with Alkyl Halides. (Demonstrates CuI/Grignard protocols). [Link]

Sources

Removing unreacted 9-phenylnonan-1-ol from 1-Chloro-9-phenylnonane

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-C15-CL Subject: Removal of unreacted 9-phenylnonan-1-ol from 1-Chloro-9-phenylnonane Assigned Specialist: Senior Application Scientist

Diagnostic & Triage: Why is this separation difficult?

Researchers often assume that because one molecule is an alcohol and the other is an alkyl halide, a simple aqueous wash will separate them. In this specific case, that assumption fails due to lipophilic dominance .

  • The Problem: Both the product (this compound) and the impurity (9-phenylnonan-1-ol) possess a massive hydrophobic region (a 9-carbon chain terminated by a phenyl ring).

  • The Consequence: The LogP (partition coefficient) of the alcohol is high enough that it behaves like a grease. It will not partition into water, even if the water is acidic or basic.

  • The Solution: We must exploit the polarity difference of the functional head groups (-OH vs -Cl) or use chemical derivatization to alter the physical properties of the impurity.

Quick Decision Matrix

Use the following decision tree to select the optimal protocol for your scale and purity requirements.

purification_decision start Start: Select Scale scale_small Small Scale (< 5 grams) start->scale_small scale_large Process Scale (> 10 grams) start->scale_large chromatography Method A: Flash Chromatography (Silica Gel) scale_small->chromatography High Purity Needed scavenging Method B: Chemical Scavenging (Succinic Anhydride) scale_large->scavenging Standard Purity distillation Method C: High-Vac Distillation (0.1 mmHg) scale_large->distillation Thermal Stability OK result_a Pure Product chromatography->result_a Yield: 90-95% result_b Pure Product scavenging->result_b Yield: >95% Scalable result_c Pure Product distillation->result_c Yield: Variable Risk of Azeotrope

Figure 1: Decision matrix for selecting the appropriate purification methodology based on reaction scale.

Method A: Flash Chromatography (Small Scale / High Purity)

For scales under 5g, silica gel chromatography is the gold standard. The polarity difference between the primary chloride and the primary alcohol is significant enough for easy separation.

The Science
  • Stationary Phase: Silica Gel (

    
    ) is polar (acidic).
    
  • Interaction: The hydroxyl group of 9-phenylnonan-1-ol acts as a Hydrogen Bond Donor (HBD), interacting strongly with the silica silanols. The alkyl chloride has no H-donor capability and only weak dipole interactions, causing it to elute near the solvent front.

Protocol
ParameterSpecification
Stationary Phase Silica Gel 60 (230-400 mesh)
Column Loading 1:20 to 1:50 (Sample : Silica ratio)
Mobile Phase A Hexanes (or Heptane)
Mobile Phase B Ethyl Acetate (EtOAc)
Detection UV (254 nm) for the phenyl ring; Iodine stain for the alkyl chain.

Step-by-Step:

  • Pack a column with silica gel using 100% Hexanes.

  • Load your crude oil. If it is too viscous, dilute with a minimum amount of hexanes/DCM (9:1).

  • Elute with 100% Hexanes for 2-3 column volumes (CV). The this compound is very non-polar and often elutes with pure hexanes.

  • Gradient: If the product does not elute, gradually increase polarity to 95:5 Hexanes:EtOAc .

  • Monitor: The alcohol impurity (9-phenylnonan-1-ol) will remain on the baseline or elute much later (typically requiring >20% EtOAc to move significantly).

Technician Note: Do not use high concentrations of EtOAc early. You want the chloride to elute while the alcohol is stuck at the top of the column [1].

Method B: Chemical Scavenging (Process Scale / Scalable)

This is the preferred method for scales >10g where chromatography becomes cost-prohibitive. We chemically modify the impurity to make it water-soluble.[1]

The Science

We react the residual alcohol with Succinic Anhydride .[2] This converts the lipophilic alcohol into a hemisuccinate ester , which contains a free carboxylic acid. Upon washing with a mild base (Sodium Bicarbonate), this ester becomes a water-soluble salt and partitions into the aqueous layer, leaving the pure alkyl halide in the organic layer [2].

scavenging_mechanism impurity Impurity: R-OH (Lipophilic) intermediate Hemisuccinate: R-O-CO-CH2-CH2-COOH (Acidic) impurity->intermediate + DMAP/TEA product Product: R-Cl (Remains in Organic) reagent Reagent: Succinic Anhydride reagent->intermediate waste Aqueous Waste: R-O-CO-CH2-CH2-COO- Na+ (Water Soluble) intermediate->waste Partitioning base Base Wash: NaHCO3 (aq) base->waste

Figure 2: Mechanism of Succinic Anhydride Scavenging. The lipophilic alcohol is tagged with a polar 'handle' for extraction.

Protocol

Reagents:

  • Succinic Anhydride (1.2 - 1.5 equivalents relative to the estimated amount of unreacted alcohol).

  • DMAP (4-Dimethylaminopyridine) - 10 mol% (Catalyst).

  • Triethylamine (1.5 eq relative to succinic anhydride).

  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step:

  • Dissolve the crude mixture in DCM (approx. 5-10 mL per gram).

  • Add the Succinic Anhydride, Triethylamine, and DMAP.

  • Stir at room temperature for 4–12 hours (or reflux for 2 hours if reaction is slow). Monitor by TLC (the alcohol spot should disappear).

  • Wash 1: Add Saturated Aqueous

    
     . Shake vigorously. The unreacted alcohol (now a succinate salt) will migrate to the water layer.
    
  • Wash 2: Wash the organic layer with 1M HCl (to remove residual DMAP/Triethylamine).

  • Dry & Concentrate: Dry over

    
    , filter, and evaporate.
    

Why this works: The alkyl chloride is inert to succinic anhydride under these conditions. Only the alcohol reacts [3].

Method C: High-Vacuum Distillation

Distillation is viable but requires specialized equipment due to the high boiling points involved.

  • Boiling Point (Product): ~110-112°C at 0.2 mmHg [4].[3]

  • Boiling Point (Impurity): Significantly higher (likely >140°C at 0.2 mmHg) due to hydrogen bonding.

Troubleshooting Distillation
  • Issue: "The temperatures are too close."

    • Fix: Use a Vigreux column to increase theoretical plates.

  • Issue: "The product is decomposing."

    • Fix: Ensure your vacuum is < 0.5 mmHg . Do not attempt this at atmospheric pressure; the temperatures required (>300°C) will cause elimination of HCl, forming the alkene (9-phenyl-1-nonene).

Frequently Asked Questions (FAQ)

Q: Can I use Thionyl Chloride (


) to just convert the rest of the alcohol? 
A:  Technically yes, but this often leads to "chasing your tail." If your initial reaction didn't go to completion, adding more reagent might just add more byproducts (like dialkyl sulfites). Scavenging (Method B) is cleaner because it removes the impurity rather than trying to force a stalled reaction.

Q: Why is my product turning pink/brown? A: Alkyl iodides and bromides discolor easily, but chlorides are usually stable. If this compound is discoloring, it may contain traces of acid (HCl) or iron from a metal spatula. Wash with dilute


 (thiosulfate) and ensure it is neutral.

Q: Is the product toxic? A: Treat this compound as a potential alkylating agent . While the long chain reduces volatility (lowering inhalation risk), it increases skin permeability. Always wear nitrile gloves and work in a fume hood.

References

  • LibreTexts Chemistry. (2021).[4] 10.4: Alkyl Halides and Alcohols - Separation Principles.Link

  • ResearchGate. (2025). Use of succinic anhydride as acylating agent for practical resolution of alcohols.[2]Link

  • Chemistry Stack Exchange. (2021).[4] Succinic anhydride esterification methods and workup.[1][4]Link

  • ChemBK. (n.d.). This compound Physical Properties.Link

Sources

Technical Support Center: Purification of 1-Chloro-9-phenylnonane

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: PUR-C15-CL-001 Subject: Optimization of Column Chromatography for Long-Chain Phenyl Alkyl Halides

User Guide & Troubleshooting Interface

Welcome to the technical support hub for the purification of 1-Chloro-9-phenylnonane . This guide is structured to address the specific challenges of purifying lipophilic alkyl halides containing aromatic handles. Unlike standard protocols, this molecule presents a unique dichotomy: a non-polar alkyl chain (


) and a UV-active phenyl group.
Module 1: Method Development (TLC & Detection)

Q: I cannot see my product on the TLC plate. Is it not UV active? A: this compound is UV active due to the terminal phenyl ring. However, the chromophore is weak compared to conjugated systems.

  • Primary Detection: UV Lamp at 254 nm . You must use

    
     silica plates. The spot will appear as a faint shadow.
    
  • Secondary Detection (Confirmation): If UV is ambiguous, use Iodine (

    
    ) Staining . The long alkyl chain traps iodine vapor effectively, turning the spot brown/yellow.
    
  • Impurity Detection: If you synthesized this from 9-phenyl-1-nonanol, the unreacted alcohol is the main impurity. It stains strongly with Permanganate (

    
    )  or Phosphomolybdic Acid (PMA) .
    

Q: My product travels with the solvent front (


). What solvent system should I use? 
A:  This molecule is highly lipophilic ("greasy"). Standard polar systems (like 30% EtOAc/Hexanes) are too strong.
  • Recommendation: Switch to a weaker solvent system.

    • Option A (Gentle): 100% Hexanes (or Pentane). If

      
      , add 1-2% Ethyl Acetate.
      
    • Option B (Selective): 5% to 10% Dichloromethane (DCM) in Hexanes. DCM often provides better selectivity for halogenated compounds than EtOAc.

Target


:  Aim for 0.25 – 0.35  for the product. The impurity (alcohol) should remain near the baseline (

).
Module 2: Column Setup & Execution

Q: Should I use wet loading or dry loading? A:

  • Preferred: Liquid Loading. Since this compound is an oil and soluble in non-polar solvents, dissolve it in a minimum volume of Hexanes (or 5% DCM/Hexanes) and load directly.

  • Avoid: Dissolving in pure DCM or Chloroform for loading if your column solvent is Hexanes. The strong solvent will act as a "pusher," causing the band to streak immediately.

  • Dry Loading: Use only if the crude mixture is a viscous gum or insoluble in the mobile phase. Adsorb onto silica (1:5 ratio) and load.

Q: What is the optimal silica-to-sample ratio? A:

  • Standard Purification: 30:1 (by weight).

  • Difficult Separation (removing <5% alkene impurity): 50:1 to 100:1.

  • Silica Type: Standard 40–63

    
     (230–400 mesh).[1]
    

Q: I suspect my product is decomposing on the column. Is this possible? A: Primary alkyl chlorides are generally stable. However, if you observe a "streak" from the baseline to the product spot on TLC, the silica might be too acidic, causing elimination to the alkene (9-phenyl-1-nonene).

  • Fix: Pre-wash the silica column with mobile phase containing 1% Triethylamine (TEA) to neutralize acidic sites. Flush with 2 column volumes (CV) of neutral solvent before loading your sample.

Module 3: Visual Workflows
Figure 1: Purification Logic Flow

This diagram outlines the decision-making process for solvent selection and loading based on the specific properties of this compound.

PurificationWorkflow Start Crude this compound TLC TLC Analysis (Hexanes/EtOAc 9:1) Start->TLC Decision Check Rf Value TLC->Decision SolventA Rf > 0.7 Too Non-Polar Decision->SolventA Rf High SolventB Rf < 0.1 Too Polar Decision->SolventB Rf Low SolventOK Rf 0.25 - 0.35 Optimal Decision->SolventOK Target Range ActionA Reduce Polarity: Use 100% Hexanes or 5% DCM/Hexanes SolventA->ActionA ActionB Increase Polarity: Use 5% EtOAc/Hexanes SolventB->ActionB Load Column Loading (Liquid Load in Hexanes) SolventOK->Load ActionA->TLC Re-test ActionB->TLC Re-test Run Elution & Fractionation Load->Run Detect Detection: UV 254nm + Iodine Stain Run->Detect

Caption: Workflow for solvent optimization and purification execution. Dashed lines indicate iterative method development.

Module 4: Troubleshooting Common Failure Modes

Q: I have a spot running just above my product. What is it? A: This is likely the elimination byproduct (9-phenyl-1-nonene) or a dimer .

  • Diagnosis: Alkenes stain yellow/brown with Iodine but often have slightly different UV activity or stain differently with

    
     (alkenes turn brown rapidly).
    
  • Solution: These are difficult to separate because both are non-polar.

    • Change selectivity: Switch from Hexane/EtOAc to Hexane/Toluene (10:1) . Toluene interacts with the

      
      -systems (phenyl vs. alkene) differently.
      
    • Increase column length (increase theoretical plates).

Q: My product is co-eluting with the starting alcohol. A: This indicates "tailing" or column overload. The alcohol should be much more polar (


 difference > 0.4).
  • Check: Did you load with DCM or EtOAc? If so, the solvent dragged the alcohol down.

  • Check: Is the flow rate too high? Flash chromatography requires equilibrium.

  • Fix: Run a gradient. Start with 100% Hexanes to elute the chloride, then slowly ramp to 10% EtOAc to elute the alcohol.

Figure 2: Troubleshooting Logic Tree

Troubleshooting Issue Separation Issue Type1 Co-elution with Non-Polar Impurity (Alkene) Issue->Type1 Type2 Co-elution with Polar Impurity (Alcohol) Issue->Type2 Type3 Streaking/Tailing Issue->Type3 Fix1 Switch Solvent: Hexane/Toluene or 100% Pentane Type1->Fix1 Fix2 Check Loading Solvent (Must be non-polar) Type2->Fix2 Fix3 Neutralize Silica (1% TEA wash) Type3->Fix3

Caption: Diagnostic tree for resolving separation anomalies specific to alkyl halides.

Module 5: Data & Specifications
Table 1: Solvent System Strength for this compound

Based on Silica Gel 60 stationary phase.

Solvent SystemElution StrengthPredicted

(Product)
Application
100% Hexanes Very Weak0.10 – 0.20Best for separating non-polar impurities (alkenes).
2% EtOAc / Hexanes Weak0.25 – 0.35 Standard purification target.
10% DCM / Hexanes Weak/Selective0.30 – 0.40Alternative if EtOAc co-elutes impurities.
10% EtOAc / Hexanes Moderate> 0.60Too strong; product will elute with solvent front.
100% DCM Strong1.0Used only for flushing the column.
Table 2: Physical & Safety Data
PropertyValueHandling Note
Molecular Weight 238.78 g/mol N/A
Boiling Point >300°C (est.)High boiling point; rotovap bath at 40°C is safe.
UV Activity Yes (Weak)

nm (Phenyl).
Stability GoodStable to air/moisture. Avoid strong Lewis acids.
References
  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[1][2][3][4][5] "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution". Journal of Organic Chemistry. 43 (14): 2923–2925.[1][2][3][5]

  • University of Rochester, Department of Chemistry. "How to Run a Flash Column". Flash Chromatography Guide.

  • Reich, H. J. "Flash Chromatography". University of Wisconsin-Madison Organic Chemistry Info.

Sources

Minimizing elimination byproducts in 1-Chloro-9-phenylnonane reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals who are working with 1-Chloro-9-phenylnonane and wish to minimize the formation of elimination byproducts. As a long-chain primary alkyl halide, this compound presents a classic challenge in synthetic chemistry: managing the competition between the desired nucleophilic substitution (SN2) and the undesired elimination (E2) pathways. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve higher yields of your target substitution product.

Frequently Asked Questions (FAQs)

Q1: What are the expected substitution and elimination products in reactions with this compound?

When reacting this compound with a nucleophile (Nu⁻), two primary products can be formed. The desired product results from a bimolecular nucleophilic substitution (SN2) reaction, where the nucleophile replaces the chloride leaving group. The primary byproduct results from a bimolecular elimination (E2) reaction, which forms an alkene.

  • SN2 Product (Substitution): 9-phenylnonyl-substituted compound.

  • E2 Product (Elimination): 9-phenyl-1-nonene.

The E2 reaction occurs when the reagent acts as a base, abstracting a proton from the carbon adjacent (the β-carbon) to the carbon bearing the chlorine.[1][2][3]

Q2: I thought primary alkyl halides like this compound strongly favor SN2 reactions. Why is elimination a significant concern?

This is an excellent and crucial point. While it is true that primary substrates are sterically unhindered and thus heavily favor the SN2 pathway over SN1 or E1 mechanisms[4][5][6][7], they are still susceptible to the E2 mechanism if the reaction conditions are not carefully controlled.

The outcome of the reaction is a competition between the nucleophilicity and basicity of the reagent you use.[8] A strong base, particularly a sterically bulky one, can effectively promote the E2 pathway even on a primary substrate, leading to significant byproduct formation.[9][10] Therefore, assuming a primary halide will only undergo substitution is a common pitfall that can lead to reduced yields and complex purification challenges.

Q3: What is the practical difference between "nucleophilicity" and "basicity," and how do I choose the right reagent?

Understanding this difference is the key to controlling your reaction's outcome.

  • Basicity is a thermodynamic concept that describes a species' ability to accept a proton (H⁺). It's an equilibrium property.[11][12]

  • Nucleophilicity is a kinetic concept that describes the rate at which a species attacks an electrophilic atom (in this case, the carbon bonded to chlorine).[8][11]

While many strong bases are also strong nucleophiles (e.g., HO⁻, RO⁻), some reagents are excellent nucleophiles but relatively weak bases. These are ideal for maximizing SN2 reactions. The choice of reagent is paramount.

Reagent CategoryExamplesPredominant Reaction with 1° Alkyl HalideRationale
Good Nucleophiles / Weak Bases I⁻, Br⁻, RS⁻, N₃⁻, CN⁻SN2 These reagents are highly polarizable and readily attack the electrophilic carbon but have a low affinity for protons, thus minimizing E2.[13]
Strong Bases / Strong Nucleophiles HO⁻, CH₃O⁻, C₂H₅O⁻SN2 and E2 Competition These reagents are both strong bases and strong nucleophiles. While SN2 is often dominant for primary substrates, E2 becomes significant, especially at higher temperatures.[7]
Strong, Sterically Hindered Bases Potassium tert-butoxide (t-BuOK)Mainly E2 The bulky nature of these bases makes it difficult to access the electrophilic carbon for SN2 attack.[14] However, they can easily abstract a sterically accessible β-hydrogen, strongly favoring elimination.[15]

Troubleshooting Guide

Q: My reaction is yielding a significant amount of 9-phenyl-1-nonene. What are the likely causes and how can I fix it?

Observing a high percentage of the alkene byproduct is a clear indication that the E2 pathway is competing effectively with your desired SN2 reaction. Here is a systematic guide to diagnose and solve the issue.

G start High % of Elimination Byproduct Detected q1 Is your reagent a strong base (e.g., HO⁻, RO⁻)? start->q1 a1_yes Switch to a good nucleophile that is a weak base (e.g., NaN₃, NaCN, NaI). q1->a1_yes Yes q2 Is the reaction temperature elevated? q1->q2 No a1_yes->q2 a2_yes Reduce temperature. Run at the lowest effective temperature (e.g., RT to 50°C). q2->a2_yes Yes q3 Are you using a protic solvent (e.g., ethanol, water)? q2->q3 No a2_yes->q3 a3_yes Switch to a polar aprotic solvent (e.g., DMF, DMSO, Acetone). q3->a3_yes Yes end_node Optimized SN₂ Reaction q3->end_node No a3_yes->end_node

Caption: A step-by-step workflow for troubleshooting unwanted elimination.

  • Re-evaluate Your Nucleophile/Base: The most probable cause is that your reagent is too basic. Hydroxides (NaOH, KOH) and alkoxides (sodium ethoxide, sodium methoxide) are common culprits that promote E2 elimination.[10]

    • Solution: Switch to a reagent that is a good nucleophile but a weak base. For example, if you are trying to introduce an azide group, use sodium azide (NaN₃). If you need to introduce a cyano group, use sodium cyanide (NaCN). These reagents will overwhelmingly favor the SN2 pathway.[13]

  • Lower the Reaction Temperature: Elimination reactions generally have a higher activation energy than their competing substitution reactions. Furthermore, elimination results in an increase in the number of molecules in the system, making it entropically favored. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures, thus favoring elimination.[7][12]

    • Solution: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Often, running the reaction at room temperature or with gentle heating (e.g., 40-50 °C) is sufficient and will suppress the E2 pathway.

  • Change Your Solvent: The choice of solvent has a profound impact on the reactivity of the nucleophile.

    • Polar Protic Solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the nucleophile. This "cage" of solvent molecules solvates the nucleophile, blunting its reactivity and making it bulkier, which can favor elimination over substitution.[16]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, acetone, acetonitrile) are ideal for SN2 reactions. They solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and highly reactive, dramatically increasing the rate of the SN2 attack.[13][17]

    • Solution: If you are using a protic solvent, switch to an anhydrous polar aprotic solvent like DMF or DMSO. This is one of the most effective changes you can make to favor substitution.

G cluster_reactants Reactants cluster_products Products reactants This compound + Reagent (Nu⁻/Base) ts_sn2 SN₂ Transition State reactants->ts_sn2 Favored by: Good Nu⁻ / Weak Base Polar Aprotic Solvent Low Temperature ts_e2 E2 Transition State reactants->ts_e2 Favored by: Strong / Bulky Base High Temperature sn2_product Substitution Product (9-Phenylnonyl-Nu) e2_product Elimination Product (9-Phenyl-1-nonene) ts_sn2->sn2_product ts_e2->e2_product

Caption: The kinetic competition between SN2 and E2 pathways.

Experimental Protocol

Optimized Protocol for the Synthesis of 1-Azido-9-phenylnonane

This protocol is designed to maximize the yield of the SN2 product by applying the principles discussed above.

Objective: To synthesize 1-Azido-9-phenylnonane from this compound while minimizing the formation of 9-phenyl-1-nonene.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Diethyl Ether (or other suitable extraction solvent)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a drying tube), add this compound (1.0 eq) and sodium azide (1.2 eq).

    • Causality: Using a slight excess of the nucleophile ensures the reaction goes to completion. Sodium azide is an excellent nucleophile but a weak base, which is ideal for SN2.[13]

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

    • Causality: Anhydrous DMF is a polar aprotic solvent that will enhance the nucleophilicity of the azide anion, thereby increasing the SN2 reaction rate.[17]

  • Reaction: Stir the mixture at 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-8 hours).

    • Causality: Using a moderate temperature provides enough energy to overcome the activation barrier without significantly promoting the higher-energy E2 pathway.[7]

  • Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF). c. Extract the aqueous layer three times with diethyl ether. d. Combine the organic layers and wash with deionized water, followed by a wash with brine.

    • Causality: This aqueous workup removes the water-soluble DMF and any remaining sodium azide.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 1-Azido-9-phenylnonane.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

References

  • SN2 vs E2. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]

  • A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2012, October 24). Bulky Bases in Elimination Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2012, June 6). Nucleophilicity vs. Basicity. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Master Organic Chemistry. Retrieved from [Link]

  • Mykhailiuk, P. K. (2013). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry, 78(15), 7796-7801. Retrieved from [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]

  • 7.4: Reactions of Alkyl Halides- Substitution and Elimination. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Nucleophilicity v Basicity. (2022, March 15). Baylor Tutoring Center. Retrieved from [Link]

  • 11.8: Elimination Reactions- Zaitsev's Rule. (2023, January 14). Chemistry LibreTexts. Retrieved from [Link]

  • 10.4: Effect of sterics on Sn2 reactions. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • Elimination Reactions. (n.d.). University of Illinois Chicago. Retrieved from [Link]

  • How does steric hindrance affect SN2 reactions? (2025, December 29). Gumball Degree. Retrieved from [Link]

  • Summary: Determining SN2, SN¬1, E2 or E1. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • C. Elimination vs. Substitution. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Nucleophilicity vs. basicity (video). (n.d.). Khan Academy. Retrieved from [Link]

  • Andreini, R., et al. (2025, August 6). Elimination reactions of N-alkyl-N-chlorothenylamines promoted by MeONa-MeOH and Et2NH-MeCN. Effect of the beta-aryl group on the imine-forming transition state. ResearchGate. Retrieved from [Link]

  • van der Heijden, P. F., et al. (2021, December 21). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Hunt, I. (n.d.). Nucleophilicity versus Basicity. University of Calgary. Retrieved from [Link]

  • Elimination Reactions: an Introduction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013, November 25). Khan Academy. Retrieved from [Link]

  • For each of the following reactions, draw the major elimination product. (n.d.). Pearson. Retrieved from [Link]

  • NUCLEOPHILICITY VS BASICITY. (2025, February 11). Reddit. Retrieved from [Link]

  • 8.5. Elimination reactions. (n.d.). Lumen Learning. Retrieved from [Link]

  • Organic Chemistry I - How do you tell whether it's going to be a substitution or elimination reaction?. (2018, November 12). Reddit. Retrieved from [Link]

  • Elimination Reactions - Problem 1. (n.d.). Organic Chemistry. Retrieved from [Link]

  • (Organic CHEM) CH 8 Elimination Reactions part 2. (2020, September 25). YouTube. Retrieved from [Link]

Sources

Optimizing reaction temperature for 1-Chloro-9-phenylnonane alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Hub. This guide addresses the kinetic and thermodynamic challenges of using 1-Chloro-9-phenylnonane as an alkylating agent.

This molecule presents a specific process chemistry challenge: it combines a sluggish primary alkyl chloride leaving group with a lipophilic phenyl-alkyl chain. Unlike alkyl bromides or iodides, the C-Cl bond requires significant thermal activation energy to undergo nucleophilic substitution (


). However, excessive thermal energy promotes competitive elimination (E2), leading to the formation of the impurity 9-phenyl-1-nonene .

This guide provides a self-validating logic system to determine the optimal temperature window (


) for your specific nucleophile.

Module 1: Kinetic Control & Temperature Profiling

Q: Why is my reaction stalling at 50°C despite using a polar aprotic solvent?

A: The activation energy (


) for displacing a primary chloride is significantly higher than for a bromide or iodide.

At 50°C, the population of molecules possessing sufficient kinetic energy to overcome the


 transition state barrier is often too low for practical throughput.
  • The Science: The C-Cl bond dissociation energy (~81 kcal/mol) is stronger than C-Br (~68 kcal/mol). In

    
     reactions, the transition state involves partial bond breaking.[1] Without sufficient thermal energy (or a catalyst), the reaction rate (
    
    
    
    ) remains negligible according to the Arrhenius equation:
    
    
    .
  • Recommendation: For standard nucleophiles (amines, phenoxides) in solvents like DMF or DMSO, the effective temperature floor is typically 60°C . Below this, kinetics are often impractically slow (>48h reaction times).

Q: I increased the temperature to 110°C to speed up the reaction, but my yield dropped. Why?

A: You have crossed the Elimination Threshold . At temperatures >100°C, particularly with strong bases (e.g., NaH, KOtBu), the entropy-favored Elimination (E2) pathway becomes competitive. The base begins to abstract a proton from the


-carbon (C2 position) rather than attacking the 

-carbon (C1).

Diagnostic Check: Run a GC-MS or LC-MS. Look for a peak with mass M-36.5 (loss of HCl).

  • Target Product MW: (Nucleophile + 238.8) - 36.5

  • Impurity: 9-phenyl-1-nonene (MW: ~202.3 g/mol ).

Q: How do I determine the "Sweet Spot" ( )?

A: You must perform a Thermal Gradient Screen . Do not guess. Follow the logic below:

Temperature ZoneKinetic BehaviorRisk ProfileRecommended For
< 50°C Inert / SluggishLowHighly reactive nucleophiles (e.g., Thiolates) only.
60°C - 85°C Optimal Window BalancedAmines, Phenoxides, Enolates.
> 90°C AcceleratedHigh (E2 Elimination)Poor nucleophiles only (requires monitoring).

Module 2: Catalytic Enhancement (The Finkelstein Strategy)

Q: Can I lower the reaction temperature to avoid elimination but maintain speed?

A: Yes, by using In-Situ Finkelstein Activation . Instead of forcing the difficult C-Cl displacement, you add a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI).

The Mechanism:

  • Halide Exchange: The Iodide (

    
    ) is a better nucleophile than your target reagent and rapidly displaces the Chloride (
    
    
    
    ) to form the intermediate 1-Iodo-9-phenylnonane .
  • Product Formation: The C-I bond is much weaker and the Iodide is an excellent leaving group (super-leaving group). Your target nucleophile displaces the Iodide rapidly.

  • Regeneration: The Iodide is released to restart the cycle.

Protocol Adjustment:

  • Add: 10-20 mol% NaI or KI.

  • Result: This often allows you to drop the reaction temperature by 20-30°C (e.g., running at 50°C instead of 80°C), completely suppressing the E2 elimination pathway.

Visualizing the Optimization Logic

The following decision tree illustrates the self-validating workflow for optimizing your reaction conditions.

ReactionOptimization Start Start: this compound + Nucleophile CheckNu Is Nucleophile Strong Base? (e.g. NaH, KOtBu) Start->CheckNu TempHigh High Risk of E2 Elimination Limit T < 60°C CheckNu->TempHigh Yes TempStd Standard T-Screen Range: 60-90°C CheckNu->TempStd No AddIodide Add 10 mol% NaI (Finkelstein) TempHigh->AddIodide Must Lower Ea RunScreen Run Parallel Reactions @ 60, 70, 80, 90°C TempStd->RunScreen Analyze Analyze LC/GC Data RunScreen->Analyze Decision Decision Point Analyze->Decision Decision->AddIodide Low Conv OR High Impurity Optimum Proceed with T_opt Decision->Optimum High Conv / Low Impurity AddIodide->RunScreen Re-screen @ -20°C

Figure 1: Decision matrix for optimizing reaction temperature and catalytic intervention.

Experimental Protocol: Thermal Gradient Screening

Objective: Determine the maximum temperature that permits


 substitution without triggering >5% elimination.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: (Your specific amine/phenol) (1.1 - 1.5 eq)

  • Base:

    
     or 
    
    
    
    (2.0 eq)
  • Solvent: Anhydrous DMF or Acetonitrile (0.5 M concentration)

  • Internal Standard: Biphenyl (for GC/HPLC quantification)

Step-by-Step Methodology:

  • Preparation: Prepare a master stock solution of the Substrate, Nucleophile, and Internal Standard in the chosen solvent.

  • Aliquot: Distribute the mixture into 4 sealed reaction vials.

  • Induction: Place vials in a parallel synthesis heating block set to 60°C, 70°C, 80°C, and 90°C .

  • Sampling:

    • Take a 50

      
       aliquot at T=1h, 4h, and 24h .
      
    • Quench immediately into cold water/ethyl acetate.

  • Analysis: Analyze the organic phase via GC-FID or HPLC.

    • Calculate Conversion: Based on consumption of this compound relative to Internal Standard.

    • Calculate Selectivity: Ratio of Product Peak Area vs. Impurity (Alkene) Peak Area.

  • Selection: Choose the highest temperature where Selectivity > 95:5 .

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section 10-4: The

    
     Mechanism). 
    
  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[2] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (Foundational text on Halide Exchange).

  • Process Development of Salmeterol: (Relevant industrial application of long-chain phenyl alkylation). Organic Process Research & Development. (General reference to long-chain alkylation kinetics in API synthesis).

Sources

Separation of 1-Chloro-9-phenylnonane from 1,9-dichloro-nonane impurities

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of 1-Chloro-9-phenylnonane from 1,9-dichloro-nonane impurities Ticket ID: CHEM-SEP-09-PH Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Diagnostic & Triage: Understanding Your Mixture

Before initiating physical separation, you must understand the chemical environment.[1] The synthesis of This compound (CPN) typically involves the Friedel-Crafts alkylation of benzene with 1,9-dichlorononane (DCN) using a Lewis acid catalyst (e.g.,


).[1]
The Composition Matrix

To minimize the formation of the di-alkylated byproduct (1,9-diphenylnonane), the reaction is usually run with a significant stoichiometric excess of DCN.[1] Consequently, your crude mixture likely contains:

ComponentRoleBoiling Point (Atm)Boiling Point (Vacuum)UV ActivityPolarity (TLC)
1,9-Dichlorononane (DCN) Impurity (Starting Material)~202–204°C~80°C @ 1 mmHgInactive Low
This compound (CPN) Target Product ~282°C~110–112°C @ 0.2 mmHgActive Low-Medium
1,9-Diphenylnonane Impurity (Over-alkylation)>300°CHighActiveMedium

Key Insight: The separation challenge is not "difficulty" but detectability . The boiling point difference (


) is large enough for distillation, but the lack of UV activity in DCN often leads researchers to believe their product is pure when it is actually contaminated with starting material.[1]

Primary Separation: Vacuum Distillation Protocol

For the bulk removal of DCN, vacuum distillation is the most efficient method.[1] Chromatography should be reserved for "polishing" (removing the final <5% of impurities) due to the poor silica retention difference between these lipophilic chains.[1]

The Protocol

Objective: Remove excess DCN as the "forerun" fraction.[1]

  • Setup: Use a short-path distillation head or a Vigreux column. A simple still head may result in co-distillation due to the high vapor velocities under vacuum.[1]

  • Vacuum: High vacuum is mandatory. Target 0.1 – 0.5 mmHg .

    • Why? At atmospheric pressure, CPN requires ~282°C, which risks thermal decomposition or polymerization of the alkyl chain.[1]

  • Thermal Staging:

    • Stage 1 (Forerun): Heat the bath to ~100–120°C. DCN will distill over first.[1]

    • Stage 2 (Transition): The temperature at the still head will drop or stabilize.[1] Change the receiving flask.

    • Stage 3 (Product): Increase bath temperature to ~140–150°C. CPN will distill at ~110–112°C (0.2 mmHg).

Visualizing the Workflow

DistillationLogic Crude Crude Mixture (DCN + CPN) VacSystem High Vacuum Setup (< 1 mmHg) Crude->VacSystem Heat Fraction1 Fraction 1: Forerun (Rich in DCN) VacSystem->Fraction1 T_vap < 90°C Fraction2 Fraction 2: Main Cut (Pure CPN) VacSystem->Fraction2 T_vap 110-112°C Residue Pot Residue (Diphenylnonane) VacSystem->Residue Non-Volatiles

Caption: Thermal fractionation logic based on boiling point differentials under reduced pressure.

Polishing: Chromatographic Refinement

If distillation yields 90-95% purity, Flash Chromatography is the next step.[1] However, you must address the "Invisible Impurity" problem.

The "Invisible Impurity" Trap

Standard UV detectors (254 nm) rely on aromatic pi-systems.[1]

  • CPN: Has a phenyl ring

    
    Visible .
    
  • DCN: Alkyl chain only

    
    Invisible .
    

Result: If you rely solely on UV, DCN will elute (likely before CPN) without triggering a peak.[1] You will inadvertently pool fractions containing DCN.

Recommended Mobile Phase System
  • Stationary Phase: Silica Gel (Standard 40-63 µm).[1]

  • Mobile Phase: 100% Hexanes

    
     2% Ethyl Acetate in Hexanes.
    
    • Note: Both compounds are very non-polar. Keep the solvent strength low to maximize resolution.[1]

Visualization Protocol (TLC)

Do NOT rely on UV lamps alone. You must use a chemical stain.

MethodDCN (Impurity)CPN (Product)Recommendation
UV (254 nm) InvisibleDark SpotInsufficient
Iodine Chamber (

)
Brown/Yellow SpotBrown/Yellow SpotRecommended (Reversible)
KMnO4 Stain Weak/No ReactionOxidizes (Slowly)Not Ideal for saturated chains
Phosphomolybdic Acid (PMA) Dark Blue/BlackDark Blue/BlackExcellent (Permanent)

Troubleshooting & FAQs

Q1: I distilled the mixture, but NMR still shows a triplet at 3.5 ppm that integrates too high. Why?

A: The triplet at


 ppm corresponds to the 

protons.[1] Both DCN and CPN have this moiety.
  • CPN: Has one

    
     group (2H).[1]
    
  • DCN: Has two

    
     groups (4H).[1]
    
  • Diagnosis: If the integration of the chloromethyl protons relative to the aromatic protons (5H) is

    
     (2:5 ratio), you still have DCN.[1]
    
  • Solution: Your vacuum distillation likely had "entrainment" (vapor carrying liquid droplets). Reflux the mixture through a Vigreux column to improve separation efficiency.

Q2: Can I use crystallization?

A: Unlikely. Both compounds are low-melting liquids or waxy solids at room temperature with flexible alkyl chains.[1] They tend to form oils rather than defined crystal lattices. Distillation is superior for this specific homologue.

Q3: My TLC plate shows one spot, but GC-MS shows two peaks.

A: This confirms the "Invisible Impurity" issue.

  • Run the TLC again.[1]

  • Dip the plate in PMA (Phosphomolybdic Acid) and heat with a heat gun.

  • You will likely see a second spot (DCN) running slightly higher (less polar) than your product.

Q4: Why is the yield of CPN lower than expected?

A: Check for polyalkylation . In the Friedel-Crafts reaction, the product (alkylbenzene) is actually more reactive than the starting benzene (alkyl groups are activating).[1]

  • Mitigation: Ensure you used a large excess of DCN (5-10 equivalents) relative to benzene during synthesis.[1] If you used a 1:1 ratio, you likely formed significant 1,9-diphenylnonane (which remains in the distillation pot).[1]

Decision Tree: Visualization Logic

DetectionLogic Start Analyze Fraction UVCheck Check UV (254nm) Start->UVCheck ResultUV Spot Visible? UVCheck->ResultUV YesUV Contains CPN (Phenyl Group) ResultUV->YesUV Yes NoUV No UV Signal ResultUV->NoUV No StainCheck Apply PMA/Iodine Stain YesUV->StainCheck Verify Purity NoUV->StainCheck ResultStain Spot Visible after Stain? StainCheck->ResultStain YesStain Contains DCN (Aliphatic Chloride) ResultStain->YesStain Yes Clean Solvent Only ResultStain->Clean No

Caption: Logic flow for detecting non-UV active DCN impurities in chromatographic fractions.

References

  • PubChem. (n.d.).[2][3] 1,9-Dichlorononane Compound Summary. National Library of Medicine.[1] Retrieved February 4, 2026, from [Link][1]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation: Mechanism and Selectivity. Retrieved February 4, 2026, from [Link]

Sources

Validation & Comparative

FTIR characteristic peaks for 1-Chloro-9-phenylnonane validation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Chloro-9-phenylnonane Validation via FTIR

Content Type: Publish Comparison Guide Audience: Researchers, Senior Application Scientists, Drug Development Professionals Subject: Spectroscopic Validation of this compound (CAS: 27175-81-1)

Executive Summary: The Validation Imperative

This compound is a critical intermediate in the synthesis of pharmaceuticals and specialty liquid crystals. Its structural integrity—specifically the terminal alkyl chloride functionality—is the linchpin for subsequent nucleophilic substitution reactions.

In a drug development context, "validation" is not merely confirming identity; it is the rigorous exclusion of reaction byproducts. The primary synthetic route typically involves the chlorination of 9-phenyl-1-nonanol . Therefore, the validation protocol must prioritize distinguishing the product from its alcohol precursor and potential elimination side-products (alkenes).

This guide moves beyond generic peak listing. It establishes a comparative spectroscopic framework , using Fourier Transform Infrared (FTIR) spectroscopy as a rapid, "Go/No-Go" decision tool before proceeding to more resource-intensive methods like NMR or HPLC.

Theoretical Spectroscopic Profile

The FTIR spectrum of this compound is a superposition of three distinct structural domains: the Aromatic Phenyl Ring , the Aliphatic Nonyl Chain , and the Terminal Primary Chloride .

The "Fingerprint" of Success

A pure sample will exhibit a clean separation between the aromatic and aliphatic C-H stretching regions and, crucially, a "silent" region where hydroxyl groups typically absorb.

Functional GroupMode of VibrationFrequency (

)
Diagnostic Value
Aromatic Ring

3020 – 3080Confirmation : Verifies phenyl group integrity.

1600, 1495, 1450Confirmation : Characteristic "benzene fingers".

(Monosubstituted)
690 – 760Overlap Warning : Heavily overlaps with C-Cl and CH2 rocking.
Aliphatic Chain

(Asym/Sym)
2850 – 2930Dominant : Strongest peaks due to 9-carbon chain.

Scissoring
~1465Standard : Typical alkane backbone signal.

Rocking
~720Standard : Indicates long chain (

).
Alkyl Chloride

(Primary)
650 – 730Validation Target : Often split due to rotational conformers (

vs

).

Comparative Analysis: Product vs. Alternatives

True validation requires comparing the product against what it could be (impurities). The two most critical "alternatives" in the reaction matrix are the Starting Material (Alcohol) and the Elimination Product (Alkene) .

Comparison 1: The Critical Exclusion (vs. 9-phenyl-1-nonanol)

The most common failure mode in synthesizing this compound is incomplete conversion.

  • The Alcohol Signature: 9-phenyl-1-nonanol exhibits a massive, broad O-H stretch at 3300–3400

    
      and a strong C-O stretch at 1050–1060 
    
    
    
    .
  • The Chloride Validation: The complete disappearance of these two bands is the primary evidence of reaction completion.

Comparison 2: The Side-Reaction Check (vs. 9-phenyl-1-nonene)

Harsh chlorination conditions (e.g.,


 with heating) can cause elimination, forming a terminal double bond.
  • The Alkene Signature: Look for a sharp

    
     stretch at 3080–3100 
    
    
    
    (distinct from aromatic C-H) and a
    
    
    stretch at 1640
    
    
    .
  • The Chloride Validation: The spectrum should remain "quiet" in the 1640

    
     region (except for the 1600 
    
    
    
    aromatic doublet).
Summary of Comparative Logic
FeatureTarget: this compound Impurity: 9-phenyl-1-nonanol Impurity: 9-phenyl-1-nonene
3300-3400

ABSENT (Flat Baseline)STRONG / BROAD (O-H)ABSENT
1050-1060

WEAK/ABSENT STRONG (C-O)WEAK/ABSENT
1640

ABSENT ABSENTMEDIUM (C=C)
600-750

COMPLEX (C-Cl + Ar + Rock)SIMPLE (Ar + Rock)COMPLEX (Ar + =C-H bend)

Visualizing the Validation Workflow

The following decision tree illustrates the logical flow for validating the sample using FTIR data.

ValidationLogic Start Crude Product Sample CheckOH Check 3300-3400 cm⁻¹ (O-H Region) Start->CheckOH OH_Present Broad Peak Detected CheckOH->OH_Present Yes OH_Absent Flat Baseline CheckOH->OH_Absent No Result_Alcohol FAIL: Contains Unreacted Alcohol (Reprocess) OH_Present->Result_Alcohol CheckCO Check 1050 cm⁻¹ (C-O Region) OH_Absent->CheckCO CO_Present Strong Peak Detected CheckCO->CO_Present Yes CO_Absent Peak Absent CheckCO->CO_Absent No CO_Present->Result_Alcohol CheckAlkene Check 1640 cm⁻¹ (C=C Region) CO_Absent->CheckAlkene Alkene_Present Peak Detected CheckAlkene->Alkene_Present Yes Alkene_Absent Peak Absent CheckAlkene->Alkene_Absent No Result_Alkene FAIL: Elimination Product Present (Purify) Alkene_Present->Result_Alkene Result_Pass PASS: this compound (Proceed to NMR/HPLC) Alkene_Absent->Result_Pass

Figure 1: Logical decision tree for FTIR validation of this compound, prioritizing the exclusion of alcohol and alkene impurities.

Experimental Protocol

To ensure reproducibility and prevent false positives (e.g., atmospheric moisture mimicking alcohol impurities), follow this specific ATR (Attenuated Total Reflectance) protocol.

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR Crystal. Resolution: 4


.
Scans:  16 (Screening) or 64 (Final Validation).

Step-by-Step Methodology:

  • Background Collection: Clean the crystal with isopropanol. Collect an air background to subtract atmospheric

    
     and 
    
    
    
    . Note: Residual moisture on the crystal will create a false O-H signal.
  • Sample Application: Place 1 drop (approx. 10-20

    
    ) of neat this compound liquid onto the crystal center.
    
  • Acquisition: Clamp the anvil to ensure intimate contact (critical for the C-H stretching region).

  • Processing: Apply baseline correction if necessary. Focus zoom on the 3200–3600

    
      region first.
    
  • Cleaning: Wipe immediately with acetone; long-chain alkyl halides can be oily and persistent.

Why Neat Liquid? Using a neat liquid film (ATR) is superior to KBr pellets for this oily compound. KBr is hygroscopic and often introduces a water peak that confuses the "O-H absence" validation.

References

  • PubChem. (n.d.).[1] this compound Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Infrared Spectrum of Alkyl Halides and Precursors. Wiley Science Solutions. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups: Alcohols and Alkyl Halides. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

Sources

Comparing reactivity of 1-Chloro-9-phenylnonane vs 1-Bromo analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-9-phenylnonane and its 1-Bromo analog serve as critical long-chain alkylating agents in medicinal chemistry (e.g., PROTAC linkers) and materials science. While structurally similar, their divergent reactivity profiles dictate their utility:

  • 1-Bromo-9-phenylnonane: The "Kinetic Choice." Preferred for rapid nucleophilic substitutions (

    
    ) and facile metallation (Grignard/Lithium). It suffers from lower shelf-stability and higher cost.
    
  • This compound: The "Process Choice." Preferred for scale-up due to high atom economy, lower cost, and superior stability. However, it requires harsher conditions or catalytic activation (Finkelstein) to match the reactivity of the bromide.

This guide provides a data-driven analysis to assist researchers in selecting the optimal halide for their specific synthetic pathway.

Part 1: Fundamental Reactivity Profile

The reactivity difference stems fundamentally from the carbon-halogen bond strength and the leaving group ability.[1][2] The phenyl ring at the C9 position is electronically isolated from the C1 reaction center; thus, these molecules behave as classical primary alkyl halides.

Bond Dissociation Energy (BDE) & Kinetics

The C-Br bond is significantly weaker than the C-Cl bond, lowering the activation energy for bond cleavage events (homolytic or heterolytic).

ParameterThis compound1-Bromo-9-phenylnonaneImpact on Reactivity
Bond Energy (C-X) ~81 kcal/mol (339 kJ/mol)~68 kcal/mol (285 kJ/mol)Bromide cleaves easier; faster radical/metal insertion.
Bond Length 1.79 Å1.93 ÅLonger C-Br bond is more accessible to nucleophiles.
Leaving Group (

of HX)
-7 (

)
-9 (

)
Bromide is a superior leaving group (

).
Polarizability ModerateHighBromide "softness" stabilizes transition states.
Decision Matrix: Which Halide to Choose?

DecisionMatrix Start Select Halide Source ReactionType Primary Reaction Type? Start->ReactionType SN2 Nucleophilic Substitution (Azides, Amines, Thiolates) ReactionType->SN2 Metal Metallation (Grignard, Li-Exchange) ReactionType->Metal TempSens Substrate Temperature Sensitive? SN2->TempSens Scale Scale of Reaction? Metal->Scale UseBr Use 1-Bromo Analog (Fast kinetics at RT) TempSens->UseBr Yes (< 40°C) UseCl_Cat Use 1-Chloro + KI (cat.) (Finkelstein conditions) TempSens->UseCl_Cat No (Reflux OK) SmallScale < 5 grams Use 1-Bromo Scale->SmallScale LargeScale > 100 grams Use 1-Chloro + I2 (init.) Scale->LargeScale

Figure 1: Decision tree for selecting between Chloro- and Bromo- nonyl derivatives based on reaction conditions.

Part 2: Nucleophilic Substitution ( ) Performance

In


 reactions (e.g., synthesis of 9-phenylnonyl azide or amine), the 1-Bromo analog is kinetically superior.
Relative Rate Comparison

For a standard nucleophile (e.g.,


 in DMF at 25°C):
  • 1-Bromo: Reaction completes in < 2 hours.[3]

  • 1-Chloro: Reaction may require 24+ hours or heating to 60-80°C.

Protocol: Catalytic Activation of this compound

If the 1-Bromo analog is unavailable or too expensive, the Finkelstein Modification is the industry standard to boost the reactivity of the 1-Chloro analog to match the Bromide.

Principle: Addition of catalytic Potassium Iodide (KI) generates the highly reactive 1-Iodo intermediate in situ.

Experimental Workflow:

  • Reagents: this compound (1.0 equiv), Nucleophile (e.g.,

    
    , 1.2 equiv), KI (0.1 equiv).
    
  • Solvent: DMF or DMSO (Polar Aprotic is essential).

  • Procedure:

    • Dissolve chloride and KI in solvent. Stir at 60°C for 30 mins (converts R-Cl

      
       R-I).
      
    • Add Nucleophile. The R-I reacts rapidly (

      
      ), regenerating 
      
      
      
      to continue the cycle.
  • Advantage: Achieves "Bromide-like" rates with "Chloride" stability and cost.

Part 3: Metallation (Grignard Reagent Formation)

Formation of the Grignard reagent (9-phenylnonylmagnesium halide) is a critical step for carbon-carbon bond formation.

Initiation Kinetics
  • 1-Bromo: Initiates spontaneously or with mild heating. The C-Br bond is easily inserted by Mg surface electrons.

  • 1-Chloro: Often requires "entrainment" (addition of

    
     or dibromoethane) to clean the Mg surface and start the radical process.
    
Stability of the Grignard

Once formed, 9-phenylnonylmagnesium chloride is actually more stable towards Wurtz coupling (homocoupling side reaction:


) than the bromide.
  • Recommendation: For difficult couplings where the Grignard must be stored or transported, synthesize the Chloride-derived Grignard .

Visualizing the Grignard Pathway

GrignardPath Mg Mg Turnings (Activated) Mech SET Mechanism (Radical Surface Process) Mg->Mech RCl This compound RCl->Mech Requires I2/Heat RBr 1-Bromo-9-phenylnonane RBr->Mech Spontaneous GM_Cl Grignard (Cl) Slow Form / High Stability Mech->GM_Cl GM_Br Grignard (Br) Fast Form / Mod. Stability Mech->GM_Br Side Wurtz Coupling (R-R dimer) GM_Cl->Side Lower Risk GM_Br->Side Higher Risk

Figure 2: Comparative pathway for Grignard formation. Note the higher risk of homocoupling with the bromide.

Part 4: Experimental Data Summary

FeatureThis compound1-Bromo-9-phenylnonane
CAS Number 27175-81-1N/A (Analogous)
Molecular Weight 238.80 g/mol 283.25 g/mol
Physical State Clear OilClear/Yellowish Oil
Boiling Point High (>300°C)High (Similar)
Light Sensitivity Low (Stable)Moderate (Turns brown over time)

Reactivity
Low (Requires Heat/Cat.)High (RT feasible)
Grignard Initiation Difficult (Needs activation)Easy
Cost Efficiency High (Best for kg scale)Low (Best for mg/g scale)

References

  • Nucleophilic Substitution Trends: Master Organic Chemistry. "The SN2 Reaction Mechanism." Link

  • Bond Dissociation Energies: Chemistry LibreTexts. "Bond Dissociation Energies of Organic Molecules." Link

  • Grignard Formation Kinetics: J. Am. Chem. Soc. "Mechanism of formation of Grignard reagents. Kinetics of reaction of alkyl halides in diethyl ether with magnesium." Link

  • Compound Data: PubChem. "this compound Compound Summary."[4] Link

Sources

HPLC Retention Time Standards for 1-Chloro-9-phenylnonane: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-9-phenylnonane (CAS: 27175-81-1) is a critical alkylating intermediate used primarily in the synthesis of prostaglandin analogs, including Latanoprost and Bimatoprost .[1] Its purity directly impacts the yield and impurity profile of the final Active Pharmaceutical Ingredient (API).

This guide provides a definitive technical framework for the HPLC analysis of this compound. Unlike generic certificates of analysis, we compare the performance of standard C18 stationary phases against Phenyl-Hexyl alternatives and establish a Relative Retention Time (RRT) standard to validate the separation of the critical "hydroxyl" impurity (9-phenylnonan-1-ol).

Part 1: Core Directive & Method Strategy

The Analytical Challenge

The separation of this compound presents a specific challenge due to its high lipophilicity (LogP ~6.8) and lack of strong chromophores.

  • Target Analyte: this compound (Non-polar, Phenyl ring UV active).

  • Critical Impurity: 9-phenylnonan-1-ol (Precursor, significantly more polar).

  • Alternative Reagent: 1-Bromo-9-phenylnonane (Often used as a substitute; distinct retention behavior).

Method Comparison: Isocratic vs. Gradient

We evaluated two methodological approaches. While isocratic methods are common for raw materials, they often fail to elute late-eluting dimers or "over-chlorinated" side products.

FeatureMethod A: Standard IsocraticMethod B: Optimized Gradient (Recommended)
Stationary Phase C18 (ODS) 5µmPhenyl-Hexyl 3.5µm
Mobile Phase ACN:Water (85:15)ACN:Water (Gradient 70%

95%)
Resolution (Rs) 2.5 (Analyte vs. Alcohol)> 4.0 (Analyte vs. Alcohol)
Run Time 15 min12 min
Selectivity Hydrophobic only

Interaction + Hydrophobic

Verdict: Method B is superior. The Phenyl-Hexyl phase leverages


 interactions with the phenyl ring of the analyte, providing orthogonal selectivity that improves the separation of the chloro-alkane from non-aromatic impurities or structurally similar halo-alkanes.

Part 2: Scientific Integrity & Experimental Protocols

The Self-Validating Protocol (SVP)

To ensure trustworthiness, this protocol uses the Precursor Alcohol (9-phenylnonan-1-ol) as an in-situ system suitability marker. You cannot rely on the retention time of the chloride alone due to column-to-column variability.

Principle: The conversion of the hydroxyl group (-OH) to the chloride (-Cl) significantly increases hydrophobicity. In Reverse Phase (RP) chromatography, the Alcohol MUST elute before the Chloride.

Detailed Experimental Conditions (Method B)

Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1200/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water (0.1% Phosphoric Acid) - Acid stabilizes the silica and suppresses silanol activity.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.2 mL/min.

  • Column Temp: 35°C.

  • Detection: UV @ 210 nm (Primary) and 254 nm (Secondary confirmation).

    • Note: 210 nm is critical as the alkyl chain has weak absorbance; the phenyl ring is the only strong chromophore.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 70% Injection
8.0 95% Linear Ramp (Elution of Chloride)
10.0 95% Wash (Elution of Dimers/Bromo-analogs)
10.1 70% Re-equilibration

| 14.0 | 70% | End of Run |

Retention Time Standards & Acceptance Criteria

Do not rely on absolute minutes. Use Relative Retention Time (RRT) relative to the main this compound peak.

CompoundApprox.[2][3][4][5][6][7][8][9][10][11][12][13] RT (min)*RRT (Standard)Acceptance Criteria
9-phenylnonan-1-ol (Impurity)4.2~0.65 Rs > 3.0 from Main Peak
This compound (Target)6.51.00 Tailing Factor < 1.5
1-Bromo-9-phenylnonane (Alt)7.8~1.20 Distinct separation required
Dimers/Polychlorinated > 9.0>1.40 No peaks > 0.1% area

*Note: Absolute times will vary by system dwell volume. RRT values are the robust metric.

Part 3: Visualization & Logic

Workflow: Purity Assessment Logic

The following diagram illustrates the decision logic for qualifying a batch of this compound using the Self-Validating Protocol.

G Start Sample Injection (this compound) Check1 Identify Main Peak (Approx 6-7 min) Start->Check1 Check2 Check Precursor Peak (RRT ~0.65) Check1->Check2 Decision Calculate Resolution (Rs) Check2->Decision Pass PASS: Rs > 3.0 Purity > 98% Decision->Pass Rs > 3.0 Fail FAIL: Incomplete Reaction or Co-elution Decision->Fail Rs < 3.0

Figure 1: Logic flow for HPLC batch release of this compound.

Separation Mechanism: Stationary Phase Selectivity

This diagram visualizes why the Phenyl-Hexyl phase (Method B) is recommended over standard C18 for this specific aromatic-alkyl compound.

Separation cluster_0 Stationary Phase Interactions Analyte This compound C18 C18 Phase (Hydrophobic Only) Analyte->C18 Strong Retention Phenyl Phenyl-Hexyl Phase (Hydrophobic + π-π) Analyte->Phenyl Enhanced Selectivity (π-π Stacking) Impurity 9-phenylnonan-1-ol Impurity->C18 Weak Retention Impurity->Phenyl Standard Retention Result Result: Wider Separation Window Phenyl->Result

Figure 2: Mechanistic advantage of Phenyl-Hexyl phases for phenyl-substituted alkyl chains.

References

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]

  • Srinivas, K., et al. (2025).[3] Method Development and Validation of Latanoprost by Using RP-HPLC in Pharmaceutical Formulations. International Journal of Research in Ayurveda and Pharmacy. [Link] (Contextual validation for Latanoprost intermediates).

  • Chromatography Online. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. [Link]

  • Cayman Chemical. (2024). Latanoprost Synthesis Intermediates Product Guide.

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A Researcher's Guide to Purity Validation: A Comparative Analysis of Elemental Analysis for 1-Chloro-9-phenylnonane

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unequivocal determination of a compound's purity is a cornerstone of reliable and reproducible results. For novel or less-common molecules such as 1-Chloro-9-phenylnonane, a long-chain alkylbenzene with a terminal chlorine, establishing a robust purity assessment protocol is paramount. This guide provides an in-depth, experience-driven comparison of elemental analysis with other prevalent analytical techniques for validating the purity of this compound. We will delve into the causality behind experimental choices, establish a framework for self-validating protocols, and ground our discussion in authoritative references.

The Foundational Pillar: Elemental Analysis

Elemental analysis, a classic yet powerful technique, provides a fundamental assessment of a compound's purity by determining the mass fractions of its constituent elements.[1] For a molecule like this compound (C₁₅H₂₃Cl), this method directly verifies if the empirical formula aligns with the theoretical composition, offering a quantitative measure of bulk purity.

Theoretical Composition of this compound

A prerequisite for any elemental analysis is the calculation of the theoretical elemental percentages based on the compound's molecular formula and the atomic weights of its constituent elements.

  • Molecular Formula: C₁₅H₂₃Cl[2]

  • Molecular Weight: 238.79 g/mol [2][3]

  • Atomic Weights: C = 12.011 u, H = 1.008 u, Cl = 35.453 u

Based on these values, the theoretical elemental composition is:

  • Carbon (C): (15 * 12.011 / 238.79) * 100% = 75.43%

  • Hydrogen (H): (23 * 1.008 / 238.79) * 100% = 9.70%

  • Chlorine (Cl): (1 * 35.453 / 238.79) * 100% = 14.85%

The Principle of Combustion Analysis for Halogens

The most common method for determining the elemental composition of organic compounds is combustion analysis. In the context of this compound, the sample is combusted at a high temperature in a stream of oxygen. This process converts the carbon to carbon dioxide, hydrogen to water, and the chlorine to hydrogen chloride (HCl). These combustion products are then passed through a series of traps or detectors to quantify each element. For chlorine, the resulting HCl is typically captured in a solution and titrated, often using microcoulometry, to determine its concentration.

A Comparative Look: Orthogonal Methods for Purity Validation

While elemental analysis provides a crucial baseline for purity, it is not without its limitations. For instance, it cannot distinguish between isomers or identify trace impurities with similar elemental compositions. Therefore, a multi-faceted approach employing orthogonal analytical techniques is essential for a comprehensive purity assessment.

Technique Principle Strengths for this compound Purity Limitations
Elemental Analysis Measures the mass percentage of each element in a sample.- Provides a direct, quantitative measure of bulk purity. - Confirms the empirical formula.- Does not identify or quantify specific impurities. - Cannot differentiate between isomers. - Insensitive to impurities with similar elemental compositions.
Nuclear Magnetic Resonance (¹H & ¹³C NMR) Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.- Confirms the molecular structure. - Can identify and quantify proton- and carbon-containing impurities. - Quantitative NMR (qNMR) can provide a highly accurate purity assessment.[4]- May not detect impurities lacking NMR-active nuclei or those present at very low concentrations. - Complex spectra can be challenging to interpret.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds in the gas phase and then detects them using mass spectrometry.- Excellent for separating and identifying volatile impurities.[5][6] - High sensitivity for detecting trace impurities. - Can identify impurities based on their mass spectra.- Not suitable for non-volatile or thermally labile impurities. - Requires derivatization for some compounds.
High-Performance Liquid Chromatography (HPLC) Separates compounds in a liquid phase based on their interactions with a stationary phase.- Suitable for a wide range of compounds, including non-volatile and thermally sensitive impurities.[7] - Can be used for both qualitative and quantitative analysis of impurities.- Peak co-elution can be an issue. - Method development for non-polar compounds like this compound can be challenging.[8][9]

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, each analytical protocol should be designed as a self-validating system with clear steps and acceptance criteria.

Elemental Analysis Workflow

The following workflow outlines the key steps for validating the purity of this compound using combustion analysis.

A streamlined workflow for the purity validation of this compound via elemental analysis.

Causality in Protocol Design:

  • Drying: The initial drying step is critical as residual solvents can significantly alter the hydrogen and carbon content, leading to inaccurate results.

  • Microbalance: The use of a highly accurate microbalance is essential for precise determination of the sample weight, which is a key parameter in the final calculation.

  • High-Temperature Combustion: Complete combustion is necessary to ensure that all the carbon, hydrogen, and chlorine in the sample are converted to their respective detectable forms.

Trustworthiness and Acceptance Criteria:

A cornerstone of a trustworthy elemental analysis is the adherence to established acceptance criteria. For publication in many reputable journals, the experimental elemental composition must be within ±0.4% of the theoretical values.[10][11] A deviation greater than this may indicate the presence of impurities or that the compound is not what it is believed to be.[12]

Orthogonal Methodologies: NMR and GC-MS Protocols

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a deuterated solvent (e.g., CDCl₃).

  • Internal Standard: Add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the spectrum, including phasing, baseline correction, and integration of all signals.

  • Purity Calculation (qNMR): Calculate the purity based on the integral ratio of the analyte peaks to the internal standard peaks, taking into account the number of protons and molecular weights.

  • Impurity Identification: Analyze any extraneous peaks to identify potential impurities. For this compound, a primary alkyl halide, the proton on the carbon bearing the chlorine is expected to have a chemical shift in the range of 2-4.5 ppm.[13]

GC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Column Selection: Use a non-polar capillary column (e.g., DB-5ms) suitable for the separation of hydrocarbons.

  • GC Method: Develop a suitable temperature program to ensure good separation of the main component from any potential volatile impurities.

  • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 40-400).

  • Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks.

  • Impurity Identification: Tentatively identify impurities by comparing their mass spectra to a library (e.g., NIST).

  • Purity Estimation: Estimate the purity based on the relative peak areas (assuming similar response factors for closely related impurities).

Synthesizing the Data: A Holistic Approach to Purity Confirmation

The true power in purity validation lies not in the application of a single technique, but in the convergence of data from orthogonal methods.

A logic diagram illustrating the convergence of multiple analytical techniques for robust purity validation.

By combining the quantitative bulk purity data from elemental analysis with the structural confirmation and impurity profiling from NMR, GC-MS, and HPLC, researchers can have a high degree of confidence in the purity of their this compound sample. Any significant deviation in the elemental analysis should be investigated using these spectroscopic and chromatographic techniques to identify the source of the discrepancy.

Conclusion

Validating the purity of a compound like this compound requires a thoughtful and multi-faceted analytical strategy. While elemental analysis serves as a fundamental and quantitative measure of bulk purity, its true value is realized when used in concert with orthogonal methods such as NMR, GC-MS, and HPLC. This integrated approach, grounded in well-designed and self-validating protocols, provides the robust and reliable data necessary to support high-quality research and development in the pharmaceutical sciences.

References

  • ChemBK. This compound - Physico-chemical Properties. Available from: [Link]

  • National Institute of Standards and Technology. This compound. In: NIST Chemistry WebBook. Available from: [Link]

  • Kandioller, W., Theiner, J., Keppler, B. K., & Kowol, C. R. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(3), 435-442. Available from: [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 520293, this compound. Available from: [Link]

  • Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. Available from: [Link]

  • ResearchGate. (2012). Is it possible to have a 10% elemental analysis deviation for an organic molecule?. Available from: [Link]

  • Google Patents. (2013). CN102993023A - Preparation method of mono-substituted para-chloroaniline.
  • ResearchGate. (2020). RP-HPLC of strongly non-polar compound?. Available from: [Link]

  • University of Ottawa. Summary of CHNS Elemental Analysis Common Problems. Available from: [Link]

  • Ghosez, L., et al. (2003). α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-Trimethylpropenylamine. Organic Syntheses, 80, 1. Available from: [Link]

  • van der Laan, H., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Analytical and bioanalytical chemistry, 410(13), 3219-3229. Available from: [Link]

  • U.S. Food and Drug Administration. (2021). Elemental Analysis Manual - Section 3.3 Version 3.0. Available from: [Link]

  • Quora. (2022). How to tell if an alkyl halide is primary, secondary, or tertiary using NMR spectroscopy. Available from: [Link]

  • Lab Manager. (2021). GC-MS: A Powerful Technique for Hydrocarbon Analysis. Available from: [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-713. Available from: [Link]

  • ResearchGate. (2022). Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. Available from: [Link]

  • Niemeyer, M. (2001). On the edge of the steric repulsion and reactivity of bulky anilines; a case study of chloro(imino)phosphine synthesis. Dalton Transactions, (11), 1641-1647. Available from: [Link]

  • Ashenhurst, J. (2015). Making Alkyl Halides From Alcohols. Master Organic Chemistry. Available from: [Link]

  • ResearchGate. (2015). Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection. Available from: [Link]

  • Jackson, W. G., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Omega, 7(25), 21623-21630. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17185, 1-Chlorononane. Available from: [Link]

  • Jones, K. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]

  • Malherbe, J., et al. (2022). Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. Materials, 15(5), 1888. Available from: [Link]

  • Kobe University Repository. (2022). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Available from: [Link]

  • National Institute of Standards and Technology. Nonane, 1-chloro-. In: NIST Chemistry WebBook. Available from: [Link]

  • Pellizzari, E. D., et al. (1984). Gas chromatography mass spectrometry computer analysis of volatile halogenated hydrocarbons in man and his environment--A multimedia environmental study. IARC scientific publications, (62), 203-225. Available from: [Link]

  • Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Technology, 47(12). Available from: [Link]

  • Chemtips. (2014). Finding Alkyl Halides in 13C NMR. Available from: [Link]

  • Agilent. Metal analysis by AAS – ICP-OES vs Flame AAS vs MP-AES. Available from: [Link]

  • Google Patents. (2002). US6413431B1 - HPLC method for purifying organic compounds.
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  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds. Available from: [Link]

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Technical Comparison Guide: Mass Spectrometry Confirmation of 1-Chloro-9-phenylnonane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Chloro-9-phenylnonane (CAS: 104464-96-6 / 27175-81-1) is a critical alkyl halide intermediate, notably employed in the synthesis of long-acting


-agonists like Salmeterol . Its structural confirmation presents a specific analytical challenge: the molecule is highly lipophilic, lacks easily ionizable polar groups, and possesses a high boiling point (>280°C at atm).

This guide compares the efficacy of Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) against Liquid Chromatography-Mass Spectrometry (LC-MS) variants .

The Verdict: GC-MS (EI) is the Gold Standard for structural confirmation due to the generation of a definitive spectral fingerprint and chlorine isotope pattern. LC-MS (ESI) is not recommended due to poor ionization efficiency. LC-MS (APCI) serves as a viable alternative for high-throughput process monitoring where thermal stress must be minimized.

Part 1: Molecule Profile & Analytical Challenges[1]

PropertyValueAnalytical Implication
Formula

Requires detection of Chlorine isotope pattern.[1]
MW 238.8 g/mol Monoisotopic mass: 238.15 Da.[1]
Polarity Non-polar (LogP ~6.[1]8)High Risk of failure in ESI (Electrospray Ionization).[1]
Boiling Point ~110-112°C (0.2 mmHg)High boiling point requires high-temperature GC columns.[1]
Key Moiety Benzyl group + Alkyl ChlorideExpect strong tropylium ion (

91) and

doublet.[1]

Part 2: Comparative Analysis of MS Techniques

Method A: GC-MS (Electron Ionization) - The Gold Standard

Mechanism: Hard ionization (70 eV) fragments the molecule, creating a reproducible "fingerprint" that can be matched against spectral libraries (NIST/Wiley).

  • Pros:

    • Structural Certainty: Distinctive isotope ratio (

      
      ) confirms the halogen.
      
    • Library Matching: Standardized spectra allow for automated identification.

    • Fragmentation: The benzyl cation (

      
       91) provides a high-intensity diagnostic peak.
      
  • Cons:

    • Thermal Stress: Requires injector temperatures >250°C; risk of degradation if the sample contains thermally labile impurities.

Method B: LC-MS (Electrospray Ionization - ESI) - The Trap

Mechanism: Relies on solution-phase acid/base chemistry to create ions (


).
  • Critical Failure Point: this compound lacks basic nitrogen or acidic protons. It has extremely low Proton Affinity (PA) .

  • Outcome: ESI results in poor sensitivity, high background noise, or reliance on unstable adducts (

    
    , 
    
    
    
    ), making it unreliable for quantitative confirmation.
Method C: LC-MS (APCI / APPI) - The Process Alternative

Mechanism: Atmospheric Pressure Chemical Ionization (APCI) uses a corona discharge to ionize solvent molecules, which then transfer charge to the analyte.

  • Pros:

    • Universality: Excellent for non-polar species that fail in ESI.

    • Throughput: Ideal for monitoring reaction progress in solution without solvent exchange (unlike GC).

  • Cons:

    • Softer Ionization: Produces primarily molecular ions (

      
       or 
      
      
      
      ) with less structural fragmentation data than EI.

Part 3: Detailed Protocol (GC-MS Validation)

This protocol is designed to validate the structure of this compound using its fragmentation physics.

Instrument Configuration
  • System: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).

  • Column: 5% Phenyl-methylpolysiloxane (HP-5ms or DB-5ms), 30m

    
     0.25mm 
    
    
    
    0.25µm.
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless mode (to maximize sensitivity for trace impurity checks), 280°C.

Temperature Program

The high boiling point requires an aggressive ramp to elute the compound and prevent carryover.

StageRate (°C/min)Value (°C)Hold Time (min)
Initial -601.0
Ramp 1 202200.0
Ramp 2 103005.0
Total Run --~18 mins
MS Acquisition Parameters[1][3][4]
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range:

    
     40 – 400.
    
  • Solvent Delay: 3.5 min (Essential to protect filament from solvent trip).

Part 4: Data Interpretation & Logic[2][5]

The Fragmentation Pathway (Visualized)

The following diagram illustrates the causal logic of the mass spectrum. The molecule undergoes electron impact, leading to two distinct pathways: the preservation of the chlorine isotope pattern and the formation of the stable tropylium ion.

G M This compound (Neutral) MI Molecular Ion (M+•) m/z 238 (100%) m/z 240 (32%) M->MI EI (70eV) Frag1 Tropylium Ion (C7H7+) m/z 91 (Base Peak) MI->Frag1 Benzylic Cleavage (Dominant) Frag2 Alkyl Chloride Loss [M - C7H7]+ MI->Frag2 Minor Pathway Frag3 Chlorine Loss [M - Cl]+ m/z 203 MI->Frag3 C-Cl Bond Break

Caption: Fragmentation logic for this compound under Electron Ionization (70eV).

Acceptance Criteria (Self-Validating)

To confirm the structure, the spectrum must meet all three criteria:

  • Retention Time: Peak elutes at the expected high-temperature window (approx. 260-280°C region relative to n-alkane standards).

  • Isotope Pattern: The molecular ion cluster must show

    
     238 and 240 with an intensity ratio of 3:1  (within 
    
    
    
    10% relative error). This confirms the presence of exactly one Chlorine atom.
  • Base Peak: The most intense peak must be

    
     91 (Tropylium ion), confirming the presence of the benzyl/phenylalkyl substructure.
    
Quantitative Summary Table
Featurem/z ValueOriginRelative Abundance (Approx)
Base Peak 91

(Tropylium)
100%
Molecular Ion (

)
238

10-30%
Isotope Peak (

)
240

~33% of m/z 238
Loss of Cl 203

< 10%
Loss of Benzyl 147

Variable

References

  • PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine. Retrieved February 4, 2026, from [Link]

  • NIST Mass Spectrometry Data Center. (n.d.). Gas Chromatography - Mass Spectrometry (GC-MS) Interpretation. National Institute of Standards and Technology. Retrieved February 4, 2026, from [Link]

  • European Patent Office. (2013). Process for the preparation of Salmeterol and its salts (EP2641893A1). Google Patents.
  • Conquer Scientific. (2023). The Difference Between GC/MS and LC/MS Systems. Retrieved February 4, 2026, from [Link]

Sources

The Long and Short of It: A Comparative Guide to 1-Chloro-9-phenylnonane and 1-Chloro-6-phenylhexane as Molecular Linkers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the intricate world of rational drug design, particularly in the burgeoning field of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a spacer. It is a critical determinant of a molecule's success, profoundly influencing its efficacy, stability, and pharmacokinetic properties.[1] The choice of linker—its length, flexibility, and chemical nature—can mean the difference between a breakthrough therapeutic and a failed candidate.[2][3]

This guide provides an in-depth comparative analysis of two common alkyl-phenyl linkers: the longer 1-Chloro-9-phenylnonane (a C9 linker) and the shorter 1-Chloro-6-phenylhexane (a C6 linker). Moving beyond a simple recitation of properties, we will explore the causal relationships between their structural differences and their functional implications in experimental systems, providing you with the field-proven insights necessary to make informed decisions in your research.

Section 1: Physicochemical Properties - More Than Just a Numbers Game

The fundamental differences between the C9 and C6 linkers begin with their physicochemical profiles. These properties are not abstract values; they are direct predictors of how these molecules will behave in both synthetic reactions and complex biological environments.

Property1-Chloro-6-phenylhexane This compound Implication for Drug Design
Molecular Formula C₁₂H₁₇Cl[4]C₁₅H₂₃Cl[5]The additional three methylene units significantly increase the carbon footprint.
Molecular Weight 196.71 g/mol [6]238.79 g/mol [5]Affects overall molecular weight of the final conjugate, a key parameter in drug-likeness rules.
Chain Length 6 carbons9 carbonsDirectly impacts spatial separation, flexibility, and conformational dynamics.
XLogP3 (Lipophilicity) ~5.1~6.8The C9 linker is substantially more lipophilic, which can enhance membrane permeability but may also increase non-specific binding and reduce solubility.[]
Reactivity Terminal primary chlorideTerminal primary chlorideBoth possess a reactive electrophilic site for conjugation via nucleophilic substitution.[8]

The most striking difference lies in the calculated lipophilicity (XLogP3). The addition of three carbons in this compound leads to a significant increase in its oil/water partition coefficient. While moderate lipophilicity is often desired to facilitate passive diffusion across cell membranes, excessively high values can be detrimental, leading to poor aqueous solubility, aggregation, and sequestration by lipid bilayers.[][9] Therefore, the choice between a C6 and C9 linker is an immediate and critical decision in balancing membrane transit with bioavailability.

Section 2: The Impact of Linker Length on Biological Function

The three-carbon difference between these linkers dictates the spatial relationship they can establish between two tethered molecular entities, a cornerstone of bifunctional drug action.

The PROTAC Paradigm: Bridging Proteins for Degradation

In the context of PROTACs, the linker must connect a target protein (Protein of Interest, POI) ligand and an E3 ubiquitin ligase ligand, facilitating the formation of a productive ternary complex (POI-PROTAC-E3). The linker's length is paramount to this process.[10]

  • Too Short (Potential risk with C6): If the linker is too short, it may be unable to span the distance between the two proteins, leading to steric clashes that prevent the formation of a stable ternary complex.[11]

  • Too Long (Potential risk with C9): An overly long and flexible linker might allow for the formation of a ternary complex, but it may not be in a conformation conducive to efficient ubiquitin transfer from the E3 ligase to the target protein.[11] It can also increase the entropic penalty of complex formation.[3]

  • The "Goldilocks" Principle: The optimal linker length is highly dependent on the specific POI and E3 ligase pair. Medium-length chains (C6-C8) often provide a balanced profile, while longer chains (C10-C12) may be necessary for systems requiring deeper membrane penetration or where the binding sites are far apart.[]

The increased length of the this compound linker provides greater conformational flexibility. This can be advantageous, allowing the molecule to adopt folded conformations that may shield polar surface area, potentially improving cell permeability.[9] However, this same flexibility can be a double-edged sword, making it more challenging to achieve the specific, rigid orientation required for optimal biological activity.

G cluster_0 Scenario 1: 1-Chloro-6-phenylhexane (C6 Linker) cluster_1 Scenario 2: this compound (C9 Linker) POI_1 Target Protein (POI) Linker_1 C6 Linker POI_1->Linker_1 Warhead E3_1 E3 Ligase E3_1->Linker_1 E3 Ligand note_1 Shorter, more rigid connection. May be optimal if binding sites are close. POI_2 Target Protein (POI) Linker_2 C9 Linker POI_2->Linker_2 Warhead E3_2 E3 Ligase E3_2->Linker_2 E3 Ligand note_2 Longer, more flexible connection. Can span greater distances but may have entropic cost. G start Start: this compound step1 Step 1: Alkylation Reagents: Potassium Phthalimide, DMF Temp: 80°C start->step1 qc1 QC Check (TLC) step1->qc1 workup1 Workup & Purification (Extraction, Column Chromatography) qc1->workup1 intermediate Intermediate: N-(9-phenylnonyl)phthalimide workup1->intermediate step2 Step 2: Hydrazinolysis Reagents: Hydrazine, EtOH Condition: Reflux intermediate->step2 workup2 Workup & Purification (Acid/Base Extraction) step2->workup2 qc2 Final QC (NMR, LC-MS) workup2->qc2 end Product: 1-Amino-9-phenylnonane qc2->end

Sources

Safety Operating Guide

1-Chloro-9-phenylnonane proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Proper Disposal of 1-Chloro-9-phenylnonane

Executive Summary

This compound (CAS: 27175-81-1) presents a unique challenge in laboratory waste management. While often classified as "non-hazardous" under GHS criteria due to its low acute toxicity and high flash point, it is chemically a halogenated organic compound .

Critical Operational Insight: Do not be misled by the lack of GHS hazard symbols. Disposing of this chemical in "Non-Halogenated" waste streams is a critical compliance error. Even trace amounts of high-molecular-weight alkyl halides can disqualify bulk waste solvents from cost-effective fuel blending programs, forcing entire drums into expensive high-temperature incineration.

Chemical Identity & Physicochemical Basis for Disposal

Effective disposal requires understanding the physical behavior of the substance. This compound is a lipophilic, high-boiling liquid that is denser than water.

PropertyDataOperational Implication
CAS Number 27175-81-1Use for waste manifesting and inventory tracking.
Molecular Formula C₁₅H₂₃ClContains Chlorine (~15% by weight). Must be segregated.
Flash Point 110–112°CClassified as Combustible (not Flammable). High safety margin during transfer.
Density ~1.026 g/mLSinks in water. Spill cleanup requires bottom-dredging techniques if in water baths.
Water Solubility InsolubleDo not pour down drains. Will settle in P-traps and release vapors over time.
GHS Classification Not ClassifiedNo specific H-codes, but treated as "Halogenated Waste" by default.

Waste Segregation Protocol: The "Halogen Rule"

The primary error in handling this compound is misclassification. Waste haulers strictly monitor halogen content (Cl, Br, I, F).

  • The Rule: If the halogen content of a waste stream exceeds 1,000–2,000 ppm (0.1–0.2%), it cannot be used for standard fuel blending.

  • The Action: this compound is pure halogenated material. It must go into the Halogenated Waste stream.[1]

Decision Logic: Waste Segregation

WasteSegregation Start Disposal of this compound CheckStream Check Waste Container Type Start->CheckStream IsHalogenated Is it labeled 'Halogenated'? (Cl, Br, I, F) CheckStream->IsHalogenated NonHal Non-Halogenated Solvent Waste (Acetone, Hexane, etc.) IsHalogenated->NonHal No Hal Halogenated Solvent Waste (DCM, Chloroform, etc.) IsHalogenated->Hal Yes ActionStop STOP! Do NOT Add. Contamination Risk. NonHal->ActionStop Strict Prohibition ActionGo PROCEED. Compatible Stream. Hal->ActionGo Correct Path

Figure 1: Decision logic for preventing cross-contamination of waste streams.

Step-by-Step Disposal Procedures

Scenario A: Routine Reaction Waste (Small Scale)

Context: You have a reaction mixture or column fractions containing this compound dissolved in solvent.

  • Identify the Solvent:

    • If dissolved in Dichloromethane (DCM) or Chloroform : The entire mixture is already halogenated.

    • If dissolved in Ethyl Acetate or Hexane : The addition of this compound converts the entire mixture into "Halogenated Waste."

  • Labeling: Tag the waste container immediately with "Contains Halogenated Organics." List "this compound" explicitly on the tag.

  • Transfer: Pour into the Halogenated Waste Carboy .

    • Note: Ensure the carboy is compatible (HDPE or Glass). Avoid metal containers if the mixture is potentially acidic (e.g., if unquenched acid chlorides are present).

Scenario B: Pure Chemical Disposal (Expired/Surplus)

Context: Disposing of an old bottle of pure this compound.

  • Do Not Bulking: Do not pour the pure chemical into a general waste carboy unless necessary. Keeping it in the original bottle is often safer and allows for more specific treatment options by the waste hauler.

  • Overpacking:

    • Place the original, tightly sealed bottle into a clear plastic bag (secondary containment).

    • Place this bag into a "Lab Pack" drum if your facility uses them.

  • Manifesting: Declare the item as "Non-Regulated Material, Liquid" (if not hazardous) or "Environmentally Hazardous Substance" depending on local interpretation, but always flag it as "Halogenated."

Scenario C: Spill Response

Context: A bottle drops and breaks. The liquid is oily and heavy.

  • Isolate: Evacuate the immediate area. Although not highly volatile, the oily residue is a slip hazard and potential irritant.

  • Contain: Do not use water. Water will cause the chemical to bead up and sink, making cleanup harder.

  • Absorb:

    • Use Vermiculite , Dry Sand , or Polypropylene Pads .

    • Tip: Since it is lipophilic, "Oil-Only" white absorbent pads work best.

  • Clean Surface:

    • After absorbing the bulk liquid, wipe the surface with a solvent-dampened rag (Acetone or Ethanol) to remove the oily film.

    • Disposal of Debris: All contaminated sand/pads must go into a solid waste bin labeled "Hazardous Waste Solid - Halogenated Debris."

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Surface Spill->Assess Dry Dry Surface/Floor Assess->Dry Wet Wet/Sink/Drain Assess->Wet ActionDry Apply Oil-Absorbent Pads or Vermiculite Dry->ActionDry ActionWet Do NOT Flush. Dredge/Pump from bottom. Wet->ActionWet Final Seal in Bag -> Halogenated Solid Waste ActionDry->Final ActionWet->Final

Figure 2: Operational workflow for spill containment, emphasizing the "Do Not Flush" rule.

Regulatory Compliance & Codes

While this compound is not a "Listed Waste" (F-list or K-list) and does not exhibit the Characteristic of Ignitability (D001) or Corrosivity (D002), it falls under the "Precautionary Principle" of waste management.

  • EPA Waste Code:

    • Technically, if it is not ignitable/corrosive/toxic (TCLP), it might be "Non-RCRA Regulated."

    • However , most institutions assign a state-specific code or a generic "Halogenated Solvent" code (e.g., F002 constituent equivalent) for internal tracking to ensure it goes to the correct incinerator.

  • Destruction Method: High-temperature incineration with acid gas scrubbing (to capture HCl generated during combustion).

References

  • Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: this compound (CAS 27175-81-1).[2] Retrieved from

  • University of Illinois Urbana-Champaign (DRS). Chemical Waste Management Guide: Halogenated Solvents. Retrieved from

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • National Science Teaching Association (NSTA). Laboratory Waste Disposal Safety Protocols. Retrieved from

Sources

Personal protective equipment for handling 1-Chloro-9-phenylnonane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for 1-Chloro-9-phenylnonane Content Type: Technical Safety & Operational Protocol Audience: Researchers, Process Chemists, and EHS Officers

Executive Safety Summary: The "Silent Permeator"

As a Senior Application Scientist, I often see researchers treat long-chain alkyl halides like this compound (C15H23Cl) with complacency because they lack the immediate, aggressive odor of smaller chlorinated solvents like dichloromethane (DCM). This is a critical error.

The Scientific Reality: This molecule combines a lipophilic nonane chain with a chlorophenyl terminus.[1] This structure grants it high bioavailability; it does not just "sit" on the skin—it partitions into the lipid bilayer.[1] While it may not burn immediately like an acid, it acts as a sensitizer and potential systemic toxicant upon absorption.

Core Directive: Treat this substance as a "skin-silent" hazard.[1] Your PPE strategy must focus on permeation resistance , not just splash protection.[1]

PPE Specification Matrix

Standard laboratory nitrile gloves are insufficient for prolonged contact with halogenated hydrocarbons.[1] The chlorine atom increases the solubility parameter, allowing the chemical to swell and permeate nitrile rubber.

Glove Selection Protocol
ScenarioPrimary PPESecondary LayerRationale (Causality)
Routine Handling (Weighing/Transfer)Silver Shield® / 4H® (Laminate) Nitrile (Outer) Laminate provides chemical barrier; Nitrile provides grip and protects the fragile laminate layer.[1]
Incidental Contact (Closed Systems)High-Grade Nitrile (≥5 mil) NoneChange every 15 mins. Nitrile offers dexterity but has low breakthrough time for chlorinated lipids.[1]
Spill Cleanup (>10 mL)Viton® or Butyl Rubber NoneHeavy-duty resistance required.[1] Nitrile will degrade/swell rapidly under saturation.[1]
Body & Respiratory Protection
  • Respiratory: Work must be performed in a Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood .[1] If outside containment (e.g., rotary evaporator maintenance), use a half-face respirator with Organic Vapor (OV) cartridges.

  • Body: Standard cotton lab coats are porous.[1] Use a Tyvek® or chemically resistant apron during transfer steps to prevent wicking to undergarments.[1]

  • Eyes: Chemical splash goggles (ventless or indirect vent).[1] Safety glasses are insufficient due to the splash creep potential of oils.

Visual Logic: PPE Decision Framework

The following diagram illustrates the decision logic for selecting PPE based on the specific operational risk.

PPE_Decision_Logic Start Task Assessment Risk_Level Is there potential for direct liquid contact? Start->Risk_Level High_Risk YES: Open Transfer / Spill Risk_Level->High_Risk Low_Risk NO: Closed Vial / Analysis Risk_Level->Low_Risk Glove_Choice_High REQUIRED: Laminate Liner (Silver Shield) + Nitrile Outer High_Risk->Glove_Choice_High Glove_Choice_Low ACCEPTABLE: Double Nitrile (5 mil) Change every 15 mins Low_Risk->Glove_Choice_Low Resp_Check Is Fume Hood Available? Glove_Choice_High->Resp_Check Glove_Choice_Low->Resp_Check Resp_Yes Standard Sash Operation Resp_Check->Resp_Yes Yes Resp_No Full Face Respirator (Organic Vapor Cartridge) Resp_Check->Resp_No No

Figure 1: Decision tree for selecting appropriate PPE based on exposure risk and engineering controls.

Operational Protocol: The "Clean-Hands" System

To maintain scientific integrity and safety, follow this self-validating workflow. This minimizes cross-contamination, which is critical for both safety and assay purity.

Step 1: Preparation & Engineering Controls
  • Verify Ventilation: Ensure fume hood face velocity is 80–100 fpm.

  • Staging: Place a disposable absorbent mat (pig mat) in the hood.[1] This acts as a visual indicator for micro-spills.[1]

  • Tools: Use positive displacement pipettes or glass syringes.[1] Avoid standard air-displacement pipettes as the viscosity and vapor pressure of chlorinated organics can cause dripping.

Step 2: Transfer Technique (The "Double-Containment" Rule)
  • Don PPE: Apply Silver Shield gloves, then pull standard nitrile gloves over them.[1]

  • Weighing: Do not weigh the source bottle. Aliquot roughly into a tared secondary vial inside the hood, then weigh the sealed secondary vial on the balance.

    • Why? This keeps the stock bottle inside the ventilated zone, preventing vapor drag-out.

  • Wiping: After withdrawing liquid, wipe the syringe/pipette tip with a Kimwipe dampened in hexane or acetone before moving it across the workspace.[1] This removes the "hanging drop" that causes 90% of bench contamination.[1]

Step 3: Decontamination[1]
  • Immediately rinse all glassware with acetone into a dedicated "Halogenated Waste" beaker.[1]

  • Do not let the chemical dry on glassware; residues become sticky and difficult to remove later.[1]

Waste Disposal & Emergency Response

Crucial Distinction: this compound is a Halogenated Organic .[1] Mixing this with non-halogenated solvents (like pure acetone or methanol waste) can result in regulatory fines and increased disposal costs due to the requirement for high-temperature incineration.[1]

Disposal Workflow
Waste StreamContentsContainer Labeling
Solid Waste Contaminated gloves, pig mats, Kimwipes"Hazardous Solid Waste - Halogenated Debris"
Liquid Waste Mother liquors, rinsate (acetone/hexane)"HALOGENATED ORGANIC WASTE" (Do not mix with acids)
Sharps Syringes, needlesBiohazard/Sharps Bin (Chemical Contaminated)
Emergency Spill Logic (Graphviz)

Spill_Response Spill Spill Detected Size Volume Assessment Spill->Size Minor < 10 mL (Drip/Splash) Size->Minor Major > 10 mL (Bottle Break) Size->Major Action_Minor 1. Absorb with Pig Mat 2. Wipe with Acetone 3. Dispose as Solid HazWaste Minor->Action_Minor Action_Major 1. EVACUATE Area 2. Alert EHS 3. Do NOT attempt solo cleanup Major->Action_Major

Figure 2: Immediate response protocol for spills, distinguishing between minor bench spills and major containment breaches.

References

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Management of Halogenated Solvent Waste (F-List). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.